(+)-Menthol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | D,L-MENTHOL | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8029733 | |
| Record name | (1S,2R,5S)-(+)-Menthol | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Pellets or Large Crystals, White solid with a minty odor; [OECD SIDS: IUCLID Data Set] White crystalline solid; [Sigma-Aldrich MSDS], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |
| Record name | D,L-MENTHOL | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
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| Record name | d-Menthol | |
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| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
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Flash Point |
196 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water | |
| Record name | D,L-MENTHOL | |
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| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°) | |
| Record name | D,L-MENTHOL | |
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| Record name | Menthol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | D,L-MENTHOL | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.8 [mmHg] | |
| Record name | D,L-MENTHOL | |
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| Record name | d-Menthol | |
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CAS No. |
89-78-1, 15356-60-2, 15356-70-4 | |
| Record name | D,L-MENTHOL | |
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| Record name | (+)-Menthol | |
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| Record name | (+)-Menthol | |
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| Record name | (+)-menthol | |
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| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1S,2R,5S)- | |
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| Record name | (1S,2R,5S)-(+)-Menthol | |
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| Record name | Menthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
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| Record name | (+)-menthol | |
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| Record name | D-menthol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHOL, (+)- | |
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Melting Point |
100 °F (NTP, 1992) | |
| Record name | D,L-MENTHOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20591 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Foundational & Exploratory
(+)-Menthol stereoisomers and biological activity
An In-depth Technical Guide to the Stereoisomers of Menthol and Their Biological Activity
Introduction
Menthol, a cyclic monoterpene alcohol, is a widely utilized natural compound, renowned for its characteristic cooling sensation and minty aroma. It is a cornerstone ingredient in a vast array of products, spanning pharmaceuticals, cosmetics, and the food industry.[1] The menthol molecule possesses three chiral centers, giving rise to eight distinct stereoisomers: (1R,2S,5R)-(-)-menthol, (1S,2R,5S)-(+)-menthol, and their corresponding diastereomers, isomenthol, neomenthol, and neoisomenthol.[2][3] The specific spatial arrangement of the methyl, hydroxyl, and isopropyl groups profoundly influences the molecule's interaction with biological targets, leading to significant variations in their physiological effects.[4]
This technical guide provides a comprehensive overview of the stereoisomers of menthol, with a particular focus on (+)-menthol and its counterparts. It delves into their differential biological activities, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development. The naturally occurring and most abundant form is (-)-menthol.[5]
Stereoisomers of Menthol
The eight stereoisomers of menthol are classified into four pairs of enantiomers. The most stable conformation for menthol is a chair form where the three bulky substituents (hydroxyl, methyl, and isopropyl groups) are in the equatorial position.[2] This arrangement is present in (-)-menthol and this compound.
Caption: Stereoisomeric relationships of menthol.
Biological Activity: TRPM8 Activation and Cooling Sensation
The most well-known biological effect of menthol is the sensation of coolness, which is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel that is also activated by cold temperatures. The stereochemistry of menthol plays a crucial role in its ability to activate this receptor.
Quantitative Data: TRPM8 Activation by Menthol Stereoisomers
The potency of different menthol stereoisomers in activating TRPM8 has been quantified using electrophysiology. The half-maximal effective concentration (EC₅₀) values indicate the concentration of the isomer required to elicit 50% of the maximal response.
| Stereoisomer | EC₅₀ at +80 mV (µM) | Normalized Max. Current at +80 mV |
| (-)-Menthol | 62.64 ± 1.2 | 1.00 |
| This compound | 164.53 ± 1.24 | 0.96 ± 0.05 |
| (+)-Neomenthol | 206.22 ± 11.4 | 0.77 ± 0.04 |
| (+)-Isomenthol | 136.01 ± 1.18 | 1.02 ± 0.07 |
| (+)-Neoisomenthol | 288.71 ± 1.25 | 0.99 ± 0.08 |
Data sourced from Chen et al., 2022, Frontiers in Pharmacology.[6]
As the data indicates, (-)-menthol is the most potent activator of TRPM8, exhibiting the lowest EC₅₀ value.[6] The other stereoisomers also activate TRPM8 but with lower potency.[6]
Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPM8 Currents
Objective: To measure the activation of TRPM8 channels by different menthol stereoisomers.
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TRPM8.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, pH 7.2 with CsOH.
-
Ligand Solutions: Stock solutions of menthol stereoisomers are prepared in ethanol and diluted to the final desired concentrations in the external solution on the day of the experiment.
Procedure:
-
HEK293T cells expressing TRPM8 are grown on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Whole-cell patch-clamp recordings are performed at a constant temperature of ~25°C.
-
Cells are voltage-clamped at a holding potential of -60 mV. Voltage ramps from -80 mV to +80 mV are applied to elicit currents.
-
Solutions containing different concentrations of a menthol stereoisomer are perfused onto the cell.
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The current responses at different ligand concentrations are recorded.
-
The peak current amplitudes at a specific voltage (e.g., +80 mV) are plotted against the ligand concentration, and the data are fitted with a Hill equation to determine the EC₅₀ value.
Caption: Experimental workflow for patch-clamp analysis.
Signaling Pathway: TRPM8 Activation
The binding of a menthol stereoisomer to the TRPM8 channel is thought to occur within a binding pocket formed by transmembrane helices. This interaction induces a conformational change in the channel, leading to its opening and allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.
Caption: Simplified TRPM8 activation pathway.
Biological Activity: Analgesic Effects
Certain stereoisomers of menthol have demonstrated analgesic (pain-relieving) properties. This effect is also stereoselective, with (-)-menthol being the primary isomer responsible for this activity.[8] The analgesic properties of (-)-menthol are mediated through the selective activation of κ-opioid receptors.[8]
Quantitative Data: Analgesic Activity of Menthol Stereoisomers
Studies using animal models of pain have shown a clear difference in the analgesic effects of (+)- and (-)-menthol.
| Stereoisomer | Test | Dose | Analgesic Effect |
| (-)-Menthol | Hot-Plate Test (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |
| This compound | Hot-Plate Test (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |
| (-)-Menthol | Abdominal Constriction (mice) | 3-10 mg/kg p.o. | Dose-dependent increase in pain threshold |
| This compound | Abdominal Constriction (mice) | 10-50 mg/kg p.o. | No modification of pain threshold |
Data sourced from Galeotti et al., 2002, Neuroscience Letters.[8]
These findings indicate that the analgesic effect of menthol is highly dependent on its stereochemistry, with (-)-menthol being the active analgesic isomer, while this compound is inactive in these models.[8]
Experimental Protocol: Hot-Plate Test for Analgesia
Objective: To assess the central analgesic activity of menthol stereoisomers in mice.
Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
Animals: Male Swiss albino mice.
Procedure:
-
Animals are fasted overnight with free access to water before the experiment.
-
The menthol stereoisomer is administered orally (p.o.) at the desired dose. A control group receives the vehicle.
-
At a predetermined time after drug administration (e.g., 30, 60, 90, 120 minutes), each mouse is placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded as the response time.
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
The increase in pain threshold is calculated as the percentage of the maximal possible effect (% MPE).
Caption: Workflow for the hot-plate analgesic test.
Biological Activity: Modulation of GABA(A) Receptors
The γ-aminobutyric acid type A (GABA(A)) receptor is a major inhibitory neurotransmitter receptor in the central nervous system. Modulation of this receptor can have sedative, anxiolytic, and anticonvulsant effects. Research has indicated that the stereoisomers of menthol exhibit selective activity at the GABA(A) receptor.
A study investigating the stereo-selectivity of the GABA(A) receptor for menthol isomers found that among the five stereoisomers tested, only this compound was active.[9] It stimulated the binding of an allosteric GABA(A) receptor ligand in a dose-dependent manner.[9] This suggests that the (1S,2R,5S) configuration and the equatorial position of all substituents are crucial for this specific activity.[9]
Other Biological Activities
Menthol and its stereoisomers have been reported to possess a range of other biological properties, including:
-
Anticancer Activity: Neomenthol has been shown to inhibit the proliferation of skin cancer cells by arresting the G2/M phase of the cell cycle and inhibiting tubulin polymerization and hyaluronidase activity.[10]
-
Antifungal Activity: Menthol has demonstrated antifungal properties, for instance against the dermatophytes Trichophyton rubrum and Microsporum gypseum.[4]
-
Penetration Enhancement: Menthol can enhance the dermal penetration of other pharmaceutical compounds.[1]
The stereoselectivity of these other activities is an area of ongoing research.
Conclusion
The biological activity of menthol is intrinsically linked to its stereochemistry. While all stereoisomers demonstrate some level of activity at the TRPM8 receptor, (-)-menthol is the most potent, aligning with its prominent cooling sensation. Conversely, the analgesic properties are almost exclusively attributed to (-)-menthol through its action on κ-opioid receptors, with this compound being largely inactive in this regard. In contrast, this compound exhibits unique activity at the GABA(A) receptor, highlighting the nuanced and specific interactions of each stereoisomer with different biological targets. This detailed understanding of the structure-activity relationship of menthol stereoisomers is critical for the targeted development of new therapeutic agents and for optimizing the formulation of existing products in the pharmaceutical and consumer care industries. Further research into the less common isomers and their full spectrum of biological activities will undoubtedly unveil new opportunities for their application.
References
- 1. Menthol: a simple monoterpene with remarkable biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Menthol - Wikipedia [en.wikipedia.org]
- 3. (–)-Menthol - American Chemical Society [acs.org]
- 4. pernaton.ch [pernaton.ch]
- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 7. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neomenthol prevents the proliferation of skin cancer cells by restraining tubulin polymerization and hyaluronidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Menthol mechanism of action on TRPM8 channels
An In-Depth Technical Guide on the Core Mechanism of Action of (+)-Menthol on TRPM8 Channels
Abstract
The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel renowned for its role as the primary molecular sensor for cold temperatures in humans.[1][2][3] Beyond its activation by thermal stimuli (<26°C), TRPM8 is also gated by chemical agonists that evoke a cooling sensation, most notably menthol.[1][3] As a terpenoid alcohol with three chiral centers, menthol exists as eight possible stereoisomers, with (-)-menthol being the most abundant in nature and the most potent activator of TRPM8.[4] This technical guide provides a detailed examination of the mechanism of action of menthol stereoisomers, with a focus on this compound, on the TRPM8 channel. It covers the molecular interactions at the binding site, the subsequent channel gating, the key signaling pathways, and the experimental protocols used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TRPM8 modulation by menthol.
Molecular Mechanism of Menthol Stereoisomers on TRPM8
The Menthol Binding Site and Stereoisomer Specificity
The TRPM8 channel is a homotetramer, with each subunit comprising six transmembrane helices (S1-S6).[3] The binding site for menthol and other cooling compounds is located within a cavity in the voltage sensor-like domain (VSLD), which is formed by the S1-S4 helices.[5][6]
Studies combining molecular docking and thermodynamic mutant cycle analysis have elucidated a "grab and stand" mechanism for the most potent isomer, (-)-menthol.[5][7] In this model:
-
The hydroxyl group of (-)-menthol acts as a "hand," forming a specific hydrogen bond with the sidechain of residue R842 on the S4 helix.[5][7]
-
The isopropyl group acts as "legs," making van der Waals contact with residues I846 and L843 .[5][7]
The eight stereoisomers of menthol, including this compound, are identical in atomic composition but differ in the spatial orientation of their chemical groups.[4] This structural difference accounts for their varied efficacy in activating TRPM8. While all stereoisomers are thought to interact with the same binding pocket within the VSLD, their binding configurations and resulting activation potencies differ.[4] Studies show that (-)-menthol is the most effective activator, while other isomers like this compound and (+)-neomenthol activate the channel less potently.[4]
Channel Gating and Ion Permeation
The binding of a menthol molecule to the VSLD induces widespread conformational rearrangements within the transmembrane domains of the TRPM8 channel.[2][5][7] This structural change is allosterically coupled to the channel's pore domain (formed by S5-S6 helices), causing the channel gate to open.[2]
Once open, TRPM8 is a non-selective cation channel, allowing the influx of ions such as Ca²⁺ and Na⁺ down their electrochemical gradients.[1][3] This influx of positive charge leads to the depolarization of the sensory neuron's membrane. If the depolarization reaches the threshold, it triggers the generation of an action potential, which is then propagated to the central nervous system and perceived as a sensation of cold.[3]
Quantitative Analysis of TRPM8 Activation
The activation of TRPM8 by menthol is dependent on concentration, voltage, and temperature. Menthol binding shifts the channel's voltage-dependent activation curve toward more negative potentials, effectively making it easier for the channel to open at physiological membrane potentials.[1][8] The potency of different menthol stereoisomers is typically quantified by their half-maximal effective concentration (EC₅₀).
| Compound | EC₅₀ (µM) | Cell Type / System | Comments |
| (-)-Menthol | 62.64 ± 1.2 | HEK293T Cells | Measured via whole-cell patch-clamp.[4] |
| 101 ± 13 | CHO Cells | Measured via Fura-2 calcium imaging.[9] | |
| 185.4 ± 69.4 | Not Specified | Data from patch-clamp recordings.[10] | |
| 196 ± 22 | Xenopus Oocytes | Measured via two-electrode voltage clamp.[11] | |
| (+)-Neomenthol | 206.22 ± 11.4 | HEK293T Cells | Measured via whole-cell patch-clamp.[4] |
| WS-12 | 12 ± 5 | Xenopus Oocytes | A potent synthetic menthol derivative.[11] |
| Icilin | 0.125 ± 0.03 | CHO Cells | A "super-cooling" agonist.[9] |
Signaling Pathways and Regulation
Primary TRPM8 Activation Pathway
The core mechanism involves the direct binding of menthol to the channel, leading to a neuronal signal. This process is independent of intracellular signaling cascades for its initial activation but is modulated by cellular factors.
Calcium-Dependent Desensitization
Prolonged stimulation of TRPM8 with menthol can lead to adaptation or desensitization. This process is primarily mediated by the influx of Ca²⁺ through the channel itself.[1] Elevated intracellular calcium can activate Phospholipase C (PLC), which in turn hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).[1] Since PIP₂ is known to be a positive modulator of TRPM8 activity, its depletion leads to a reduction in channel activity, providing a negative feedback loop.
Key Experimental Protocols
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is the gold standard for directly measuring the ion flow through TRPM8 channels and characterizing the effects of compounds like menthol.
Methodology:
-
Cell Preparation: A suitable cell line (e.g., HEK293) is transiently or stably transfected with a plasmid encoding the murine or human TRPM8 channel.[4][12]
-
Recording Setup: Cells are placed in a recording chamber on a microscope stage. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is pressed against a cell.
-
Seal Formation: Gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, allowing electrical access to the entire cell interior.
-
Data Acquisition: The cell's membrane potential is "clamped" at a set voltage (e.g., -60 mV). A series of voltage steps or ramps are applied to measure current-voltage (I-V) relationships.[8][12]
-
Compound Application: Solutions containing varying concentrations of this compound are perfused into the bath to activate TRPM8. The resulting inward and outward currents are recorded.[4]
-
Analysis: The recorded currents are used to generate concentration-response curves to calculate EC₅₀ values and to analyze the voltage-dependence of channel activation.[4]
Intracellular Calcium Imaging
This fluorescence-based method allows for high-throughput screening of TRPM8 activity by measuring one of its key downstream effects: calcium influx.[9][13]
Methodology:
-
Cell Preparation: CHO or HEK293 cells expressing TRPM8 are grown on glass coverslips or in multi-well plates.[9]
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active Fura-2 dye inside.[9]
-
Imaging: The cells are placed on a fluorescence microscope or plate reader. Fura-2 is a ratiometric dye, meaning it's excited at two different wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emitted fluorescence is measured. This ratio is proportional to the intracellular calcium concentration ([Ca²⁺]i).
-
Stimulation: A baseline fluorescence ratio is recorded. A solution containing this compound is then added to the cells.
-
Data Acquisition: The change in the fluorescence ratio over time is recorded. An increase in the ratio indicates a rise in [Ca²⁺]i due to influx through activated TRPM8 channels.[9][13]
-
Analysis: The peak change in fluorescence ratio is used to quantify the response. By testing a range of menthol concentrations, a concentration-response curve can be generated.[9]
Site-Directed Mutagenesis
This technique is crucial for identifying the specific amino acid residues that are critical for menthol binding and channel gating.
Methodology:
-
Mutant Generation: A plasmid containing the wild-type TRPM8 gene is used as a template. Using PCR-based methods with specific primers, the DNA sequence is altered to substitute a target amino acid with another (e.g., Arginine at position 842 to Histidine, R842H).[2]
-
Expression: The mutated plasmid is then transfected into cells (e.g., HEK293).
-
Functional Assay: The function of the mutant channel is assessed using patch-clamp or calcium imaging, as described above.[2][14]
-
Analysis: The sensitivity of the mutant channel to this compound is compared to the wild-type channel. A significant shift in the EC₅₀ or a loss of response indicates that the mutated residue is important for menthol-dependent activation.[2] For example, studies have shown that mutating Y745 and R842 does not eliminate menthol binding but rather alters the coupling between the sensing domain and the pore, thereby impairing channel gating.[2]
Conclusion
The activation of TRPM8 channels by this compound and its stereoisomers is a complex process initiated by direct binding to a specific pocket within the channel's voltage-sensing domain. This interaction, which varies in affinity and configuration among isomers, triggers a conformational change that opens a non-selective cation pore. The resulting ion influx depolarizes sensory neurons, generating the perception of cold. The mechanism is further modulated by factors such as membrane voltage and intracellular calcium-dependent feedback loops. A combination of electrophysiology, calcium imaging, and molecular biology techniques has been essential in building this detailed mechanistic understanding, which continues to inform the development of novel therapeutics targeting TRPM8 for pain and other conditions.
References
- 1. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Implications of human TRPM8 channel gating from menthol binding studies of the sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage- and cold-dependent gating of single TRPM8 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Activation mechanism of the mouse cold-sensing TRPM8 channel by cooling agonist and PIP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to (+)-Menthol Crystals: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (+)-Menthol crystals. It includes detailed experimental protocols for the determination of key characteristics and visualizes relevant biological pathways and synthetic workflows. All quantitative data is summarized in structured tables for ease of reference and comparison.
Chemical and Physical Properties of this compound
This compound is the dextrorotatory enantiomer of menthol, a cyclic monoterpene alcohol. While (-)-menthol is the more common naturally occurring isomer, this compound possesses unique properties and applications, particularly in asymmetric synthesis. Below is a summary of its key chemical and physical characteristics.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₂₀O | [1] |
| IUPAC Name | (1S,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol | [1] |
| Molar Mass | 156.27 g/mol | [2] |
| Appearance | White or colorless crystalline solid | [1][2] |
| Odor | Characteristic minty, cooling odor | [1] |
| Melting Point | 42-44 °C | [1] |
| Boiling Point | 212 °C at 760 mmHg | [1][2] |
| Density | 0.890 g/cm³ at 20 °C | [2] |
| Specific Rotation [α]²⁰D | +48° to +51° (c=10, Ethanol) | |
| Solubility in Water | 0.42 g/L at 25 °C | [3] |
| Solubility in Organic Solvents | Very soluble in ethanol, ether, chloroform, and other organic solvents. | [2] |
| Crystal System | Hexagonal | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound crystals. The following sections outline standard experimental protocols for determining key physical and spectroscopic properties.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound crystals is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
A second, more precise measurement is performed with a slower heating rate (e.g., 1-2 °C/min), starting from a temperature approximately 20 °C below the approximate melting point.[5]
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[5]
-
Measurement of Specific Rotation
Optical rotation is a fundamental property of chiral molecules like this compound and is measured using a polarimeter. The specific rotation is a standardized value.
Methodology:
-
Sample Preparation: A solution of known concentration of this compound in a specified solvent (commonly ethanol) is prepared. For example, 2.5 g of this compound is dissolved in 95% ethanol to make a final volume of 25 mL.[6]
-
Apparatus: A polarimeter equipped with a sodium lamp (D-line, 589 nm) and a thermostatically controlled sample cell of a known path length (e.g., 100 mm) is used.[7]
-
Procedure:
-
The polarimeter is calibrated with the pure solvent (blank).
-
The sample cell is filled with the prepared this compound solution, ensuring no air bubbles are present.
-
The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[7]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 2-5 mg of the crystals in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8]
-
Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Procedure for ¹H NMR:
-
The sample is placed in the spectrometer, and the magnetic field is locked and shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed to acquire the proton spectrum.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected.
-
-
Procedure for ¹³C NMR:
-
A proton-decoupled carbon experiment is performed to obtain a spectrum with single lines for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[9]
-
2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, for complete structural assignment.[10][11]
-
X-Ray Crystallography
X-ray crystallography is used to determine the precise three-dimensional arrangement of atoms within the crystal lattice of this compound.
Methodology:
-
Crystal Growth: A single, high-quality crystal of this compound is grown from a suitable solvent or by sublimation.
-
Apparatus: A single-crystal X-ray diffractometer is used.
-
Procedure:
-
The crystal is mounted on a goniometer head and placed in the X-ray beam.
-
The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations.
-
The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The crystal structure is solved and refined to obtain the atomic coordinates, bond lengths, and bond angles.[12][13]
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a key biological pathway and a synthetic workflow involving this compound.
Caption: Activation of the TRPM8 ion channel by this compound, leading to the sensation of cold.
Caption: Use of this compound as a chiral auxiliary in asymmetric synthesis.
References
- 1. Menthol | C10H20O | CID 1254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. iscientific.org [iscientific.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Optical rotation measurement of sucrose and l-menthol | Norlab [norlab.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Natural Sources and Extraction of (+)-Menthol for Researchers and Drug Development Professionals
Introduction
(+)-Menthol, a naturally occurring cyclic monoterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. Its characteristic cooling sensation, minty aroma, and diverse physiological effects make it a valuable active pharmaceutical ingredient (API) and excipient. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its primary signaling pathway, offering a valuable resource for researchers, scientists, and drug development professionals. The main naturally occurring form of menthol is (-)-menthol, which has the (1R,2S,5R) configuration.
Natural Sources of this compound
The primary commercial sources of natural menthol are plants from the Mentha genus, within the Lamiaceae family. While several species contain menthol, two are predominantly cultivated for industrial-scale extraction.[1]
-
Mentha arvensis (Corn Mint or Wild Mint): This species is the most significant source of natural menthol globally, with major cultivation regions in India and China.[1][2] The essential oil of M. arvensis is particularly rich in menthol, with concentrations ranging from 70% to 90%.[3]
-
Mentha piperita (Peppermint): While also a source of menthol, the concentration in peppermint oil is generally lower than in corn mint, typically ranging from 30% to 60%.[4] Peppermint oil is widely used for its characteristic flavor and aroma profile, which is influenced by a broader range of other volatile compounds.
The menthol content in these plants can be influenced by various factors, including the specific cultivar, growing conditions (climate, soil), and harvest time.[4]
Extraction and Purification of this compound from Natural Sources
The extraction of menthol from Mentha species involves the initial separation of the essential oil from the plant material, followed by the purification and crystallization of menthol.
Extraction of Essential Oil
Several methods are employed for the extraction of essential oil from mint leaves, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact.
Steam distillation is a widely used commercial method for extracting essential oils from plant materials.[3] In this process, steam is passed through the harvested and often partially dried mint leaves, causing the volatile essential oils to vaporize. The mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.
Experimental Protocol: Steam Distillation of Mentha arvensis
-
Plant Material Preparation: Freshly harvested Mentha arvensis leaves are air-dried to reduce moisture content.
-
Apparatus Setup: A stainless steel still with a perforated bottom is charged with the dried plant material.[5] A boiler generates steam, which is introduced into the bottom of the still.
-
Distillation: Steam at a pressure is passed through the mint leaves. The volatile compounds, including menthol, are carried over with the steam.[5] The temperature of the steam is maintained at 100°C.
-
Condensation: The vapor mixture is passed through a condenser to cool and liquefy it.[5]
-
Separation: The condensate, a mixture of essential oil and water, is collected in a separating funnel. Due to its lower density, the peppermint oil forms a layer on top of the water and can be decanted.[5]
Hydrodistillation is another common method, particularly in laboratory settings, where the plant material is boiled with water. The resulting steam and essential oil vapor are then condensed and separated.
Experimental Protocol: Hydrodistillation of Mentha piperita
-
Plant Material Preparation: Coarsely powdered leaves of Mentha piperita are used.[5]
-
Apparatus Setup: A Clevenger-type apparatus is commonly used. A round-bottom flask is charged with the plant material and a sufficient volume of water.[5]
-
Distillation: The mixture is heated to boiling. The steam and volatilized essential oil rise and are directed into the condenser.
-
Condensation and Separation: The condensate flows into a graduated collection tube where the oil, being less dense than water, accumulates at the top. The excess water is recycled back into the boiling flask.
-
Oil Collection: Once the distillation is complete, the collected essential oil is carefully separated from the aqueous layer.[5]
Supercritical CO₂ extraction is a more modern and "greener" alternative to traditional distillation methods.[6] It utilizes carbon dioxide in its supercritical state (above its critical temperature and pressure) as a solvent to extract the essential oil. This method avoids the use of high temperatures, which can degrade thermolabile compounds.[7]
Experimental Protocol: Supercritical CO₂ Extraction of Peppermint Oil
-
Plant Material Preparation: Dried and ground peppermint leaves are placed in an extraction vessel.
-
Apparatus Setup: A supercritical fluid extractor is used, consisting of a CO₂ source, a pump to pressurize the CO₂, a heat exchanger to bring the CO₂ to its supercritical temperature, an extraction vessel, and a separator.
-
Extraction Parameters:
-
Extraction: Supercritical CO₂ is passed through the plant material, dissolving the essential oil.
-
Separation: The pressure is reduced in the separator, causing the CO₂ to return to its gaseous state and leaving behind the extracted oil, which is collected. This process can be tuned to selectively extract different components by varying the pressure and temperature.[7]
Purification of this compound
The essential oil obtained from the initial extraction is a complex mixture of compounds. To obtain pure this compound, further purification steps are necessary.
The most common method for isolating menthol from mint essential oil is through crystallization by cooling.[9]
Experimental Protocol: Crystallization of Menthol
-
Cooling: The crude mint oil is cooled to a low temperature (e.g., -20°C to -40°C).
-
Crystal Formation: As the oil cools, menthol crystallizes out of the solution.
-
Separation: The menthol crystals are separated from the remaining liquid (dementholized oil) by filtration or centrifugation.
-
Recrystallization: The purity of the menthol crystals can be further enhanced by recrystallization from a suitable solvent like a low-boiling point alcohol.
Enzymatic Resolution of dl-Menthol
For applications requiring enantiomerically pure l-menthol, enzymatic resolution of a racemic mixture of dl-menthol can be employed. This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer.
Experimental Protocol: Lipase-Catalyzed Resolution of dl-Menthol
-
Reaction Setup: A racemic mixture of dl-menthol is dissolved in an organic solvent (e.g., hexane).
-
Enzyme and Acyl Donor: An immobilized lipase (e.g., from Candida rugosa) and an acyl donor (e.g., an acid anhydride) are added to the solution.[4]
-
Enzymatic Esterification: The lipase selectively catalyzes the esterification of one of the menthol enantiomers (typically l-menthol).
-
Separation: The resulting mixture contains the ester of one enantiomer and the unreacted other enantiomer. These can be separated using techniques like chromatography or distillation.
-
Hydrolysis: The separated ester can then be hydrolyzed to yield the enantiomerically pure menthol.
Quantitative Analysis of this compound
Accurate quantification of menthol in essential oils and final products is crucial for quality control. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques used.
Gas Chromatography (GC)
Experimental Protocol: GC-FID Analysis of Menthol
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for essential oil analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature: A programmed ramp, for example, starting at 60°C, holding for 2 minutes, then ramping at 5°C/min to 220°C.
-
-
Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., ethanol or hexane) before injection.
-
Quantification: The concentration of menthol is determined by comparing the peak area of the sample to that of a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC-RI Analysis of Menthol
-
Instrumentation: An HPLC system with a Refractive Index (RI) detector is often used for menthol analysis due to its lack of a strong UV chromophore.[10]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered before injection.
-
Quantification: Similar to GC, quantification is achieved by comparing the peak area with that of a standard.
Data Presentation: Quantitative Comparison of Extraction Methods
The yield and menthol content can vary significantly depending on the extraction method and the source material. The following tables summarize representative quantitative data from various studies.
Table 1: Comparison of Essential Oil Yield and Menthol Content from Mentha arvensis
| Extraction Method | Essential Oil Yield (%) | Menthol Content in Oil (%) | Reference |
| Steam Distillation | 0.43 - 1.06 | 74 - 79 | [11] |
| Hydrodistillation | 1.77 | ~81 | [11] |
| Supercritical CO₂ Extraction | 1.63 - 2.38 | Not specified | [11] |
Table 2: Parameters and Outcomes of Supercritical CO₂ Extraction of Peppermint Oil
| Pressure (bar) | Temperature (°C) | Extraction Yield (%) | Menthol Content (%) | Reference |
| 110 | 50 | - | 47.50 | [8] |
| 400 | 50 | 1.97 | - | [8] |
Signaling Pathways and Mechanism of Action
For drug development professionals, understanding the molecular targets and signaling pathways of menthol is crucial. The primary mechanism for menthol's cooling sensation and analgesic effects is its interaction with the Transient Receptor Potential Melastatin 8 (TRPM8) channel .[3][12]
TRPM8 is a non-selective cation channel expressed in sensory neurons.[12] Activation of TRPM8 by cold temperatures or chemical agonists like menthol leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of action potentials that are transmitted to the brain and perceived as a cooling sensation.[13]
Beyond TRPM8, menthol has been shown to interact with other neuronal targets, which may contribute to its complex pharmacological profile:
-
GABA-A Receptors: Menthol can act as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibition.[13][14]
-
Nicotinic Acetylcholine Receptors (nAChRs): Menthol can inhibit the function of certain nAChR subtypes.[15][16]
-
Voltage-gated Sodium and Calcium Channels: Menthol has been reported to block these channels, which may contribute to its local anesthetic properties.[14]
Visualizations
Experimental Workflow: Steam Distillation of this compound
Caption: Workflow for this compound Extraction via Steam Distillation.
Signaling Pathway: Menthol Activation of TRPM8
Caption: Menthol-Induced TRPM8 Signaling Pathway.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, extraction methodologies, and the primary signaling pathway of this compound. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the efficient and high-quality production of menthol-containing products and for leveraging its therapeutic potential. The detailed protocols and compiled data serve as a valuable starting point for laboratory-scale extraction and analysis, while the insights into its mechanism of action can inform the development of novel therapeutics targeting the TRPM8 pathway.
References
- 1. elearning.centre-univ-mila.dz [elearning.centre-univ-mila.dz]
- 2. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. CN103614450A - Method for resolving DL-menthol through catalysis of lipase - Google Patents [patents.google.com]
- 7. supercriticalfluids.com [supercriticalfluids.com]
- 8. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscientific.org [iscientific.org]
- 12. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 14. Menthol - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 16. Not so Cool? Menthol’s discovered actions on the nicotinic receptor and its implications for nicotine addiction - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Journey of (+)-Menthol: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
(+)-Menthol, a cyclic monoterpene alcohol, is a widely utilized compound in pharmaceuticals, cosmetics, and food products, valued for its characteristic cooling sensation and minty aroma. Understanding its behavior within a biological system is paramount for assessing its safety, efficacy, and potential drug interactions. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic fate.
Pharmacokinetic Profile of this compound
Following administration, this compound is rapidly absorbed and extensively metabolized, with its conjugate, menthol glucuronide, being the primary metabolite detected in plasma and urine.[1] The pharmacokinetic parameters of menthol are influenced by the route of administration and the formulation.
Table 1: Pharmacokinetic Parameters of l-Menthol Glucuronide in Humans (100 mg oral dose)
| Parameter | Menthol Capsule | Mint Candy/Mint Tea |
| Plasma Half-life (t½) | 56.2 minutes (95% CI, 51.0 to 61.5) | 42.6 minutes (95% CI, 32.5 to 52.7) |
| Urinary Recovery (% of dose) | 45.6% | 56.6% |
Data sourced from Gelal et al. (1999).[1]
Table 2: Pharmacokinetic Parameters of l-Menthol in Rats
| Route of Administration | Dose | T½ (hours) |
| Inhalation | 50 mg/kg | 8.53 |
| Intravenous | 10 mg/kg | 6.69 |
Data sourced from a 2018 study on l-menthol pharmacokinetics in rats.[2]
Table 3: Tissue Distribution of [3H]-l-Menthol in Rats (17 hours post-administration)
| Tissue/Fluid | % of Administered Radioactivity |
| Urine | 52% |
| Feces | 4.5% |
| Ileum | 3.5% |
| Fat | 2.1% |
| Liver | 0.8% |
| Serum | 0.31% |
| Kidney | 0.2% |
| Brain and Testes | < 0.1% |
Data from a 1982 study on [3H]-Menthol distribution in Wistar rats.[3]
Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process primarily occurring in the liver. It involves two main phases: Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, with glucuronidation being the most significant.[4][5]
Phase I Metabolism: Oxidation
The initial metabolic steps involve hydroxylation of the menthol structure at various positions. The primary oxidative metabolites result from hydroxylation at the C-7 methyl group and at C-8 and C-9 of the isopropyl moiety.[4] This leads to the formation of a series of mono- and dihydroxy-menthols.[4] Further oxidation can lead to the formation of carboxylic acids.[4][5] While aldehyde intermediates are expected in the oxidation of alcohols to carboxylic acids, they have been detected at very low levels in human urine, suggesting rapid further conversion.[5]
Phase II Metabolism: Glucuronidation
The most significant metabolic pathway for menthol is conjugation with glucuronic acid to form menthol glucuronide.[1][4] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[6][7] Several UGT isoforms have been shown to exhibit activity towards both l- and d-menthol, including UGT1A9, UGT1A10, UGT2A1, UGT2A2, UGT2A3, UGT2B4, 2B7, and 2B17.[6][7] Menthol glucuronide is the major metabolite found in both bile and urine.[4]
Excretion of this compound and its Metabolites
The elimination of menthol and its metabolites occurs primarily through urine and feces. In intact rats, approximately 71% of an oral dose of [3H]-l-menthol was recovered within 48 hours, with roughly equal amounts found in urine and feces.[4] In bile duct-cannulated rats, 67% of the dose was recovered in the bile, mainly as menthol glucuronide, and 7% in the urine.[4] This indicates that menthol glucuronide undergoes significant enterohepatic circulation.[4] The urinary metabolites consist of menthol glucuronide, as well as various oxidized products, some of which are also conjugated with glucuronic acid.[4]
Table 4: Excretion of [3H]-l-Menthol in Rats (500 mg/kg oral dose)
| Rat Model | Excretion Route | % of Dose Recovered (48h) | Major Metabolite(s) |
| Intact | Urine | ~35.5% | Oxidized metabolites (free and conjugated), Menthol glucuronide |
| Feces | ~35.5% | Menthol glucuronide (from bile) | |
| Bile Duct-Cannulated | Bile | 67% | Menthol glucuronide |
| Urine | 7% | Oxidized metabolites (free and conjugated) |
Data from Yamaguchi et al. (1994).[4]
Experimental Protocols
The understanding of menthol's pharmacokinetics and metabolism has been built upon a variety of in vivo and in vitro experimental designs.
In Vivo Animal Studies
-
Animal Models: Male Fischer 344 rats and Sprague-Dawley rats are commonly used.[4][8]
-
Administration: Oral gavage is a frequent method for controlled dosing.[4][9] Inhalation and intravenous injections have also been employed to study different routes of exposure.[2][8] Doses in rat studies have ranged from 50 mg/kg to 800 mg/kg.[2][4][9]
-
Sample Collection: For excretion studies, animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 24 to 48 hours.[4] For pharmacokinetic studies, blood samples are typically collected at various time points via cannulation of the jugular vein.[8]
-
Analytical Methods: The analysis of menthol and its metabolites in biological matrices is predominantly carried out using Gas Chromatography/Mass Spectrometry (GC/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6]
Human Clinical Studies
-
Study Design: Crossover, placebo-controlled studies are often utilized to assess the effects and pharmacokinetics of menthol in humans.[1]
-
Administration: Oral administration in the form of capsules or incorporated into food items like mint candy or tea is common.[1]
-
Sample Collection: Plasma and urine samples are collected at frequent intervals post-administration to determine the concentration of menthol and its metabolites over time.[1]
-
Analytical Methods: Similar to animal studies, GC/MS and LC-MS/MS are the preferred analytical techniques for quantifying menthol and its conjugates in human biological samples.[10]
Enzyme Inhibition and Drug Interaction Potential
Menthol has been shown to inhibit certain cytochrome P450 enzymes in vitro, which could have implications for drug-drug interactions.
Table 5: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Menthol Isomers
| CYP Isoform | Isomer | IC50 (µM) |
| CYP2A6 | This compound | 63.81 ± 1.03 |
| (-)-Menthol | 153.5 ± 1.03 |
Data from an in vitro study on recombinant human CYP enzymes.[11]
In rats, l-menthol has demonstrated moderate inhibitory effects on CYP2D4 and CYP1A2, suggesting it might affect the disposition of drugs primarily metabolized by these enzymes.[2]
Conclusion
The in vivo pharmacokinetic profile of this compound is characterized by rapid absorption, extensive metabolism primarily through glucuronidation, and excretion via urine and feces with significant enterohepatic circulation of its major metabolite, menthol glucuronide. The metabolism is a complex interplay of Phase I oxidation by CYP enzymes and Phase II conjugation by UGTs. While generally considered safe, the potential for menthol to inhibit certain drug-metabolizing enzymes warrants consideration in the context of co-administered therapeutic agents. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the key quantitative and mechanistic aspects of this compound's journey through a biological system.
References
- 1. Disposition kinetics and effects of menthol. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Pharmacokinetics behaviors of l-menthol after inhalation and intravenous injection in rats and its inhibition effects on CYP450 enzymes in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Metabolic fate of [3H]-l-menthol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Menthol on Nicotine Pharmacokinetics in Rats After Cigarette Smoke Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the metabolism of l-menthol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro effects of menthol on cytochrome P450 enzymes, cytotoxicity and genotoxicity endpoints | CORESTA [coresta.org]
Toxicological profile of enantiomerically pure (+)-Menthol
An In-Depth Technical Guide to the Toxicological Profile of Enantiomerically Pure (+)-Menthol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of enantiomerically pure this compound (d-menthol). Due to the limited availability of data on the dextrorotatory isomer, this report incorporates data from studies on l-menthol and the racemic mixture, dl-menthol, as a scientifically accepted read-across approach. The toxicological data reviewed includes acute, subchronic, and chronic toxicity, genotoxicity, and reproductive and developmental toxicity. This guide summarizes quantitative data in structured tables, details experimental methodologies for key studies, and provides visualizations of relevant biological pathways and experimental workflows to support risk assessment and drug development activities.
Introduction
Menthol, a cyclic monoterpene alcohol, exists as several stereoisomers, with (-)-menthol (l-menthol) being the most common naturally occurring form. This compound (d-menthol) is another enantiomer, and the racemic mixture is referred to as dl-menthol. Menthol is widely used in pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and flavor.[1] A thorough understanding of its toxicological profile is essential for ensuring its safe use in various applications. This document focuses on the toxicological characteristics of enantiomerically pure this compound, leveraging available data on other isomers where necessary.
Toxicokinetics and Metabolism
Menthol is readily absorbed after oral administration and is primarily metabolized in the liver. The main metabolic pathway involves conjugation with glucuronic acid, forming menthol glucuronide, which is then excreted in the urine and feces.[2][3] Other minor metabolic pathways include oxidation to various hydroxylated derivatives.[3][4] Studies on the metabolism of different menthol isomers suggest similar metabolic fates, providing a basis for using data from l-menthol and dl-menthol to understand the toxicokinetics of this compound.[5]
Toxicological Profile
Acute Toxicity
This compound exhibits low acute oral toxicity, consistent with other menthol isomers. The oral LD50 values are generally high, indicating a low potential for acute hazard upon ingestion.
Table 1: Acute Toxicity of Menthol
| Species | Route | Endpoint | Value (mg/kg bw) | Test Substance | Reference |
| Rat | Oral | LD50 | >2000 | dl-Menthol | [6] |
| Mouse | Oral | LD50 | 3400 | dl-Menthol | [6] |
| Cat | Oral | LD50 | 800 | dl-Menthol | [6] |
Experimental Protocol: Acute Oral Toxicity (General Guideline based on OECD 401)
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum.
-
Vehicle: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Administration: A single dose of the test substance is administered by oral gavage.
-
Dose Levels: A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD50).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of at least 14 days. A gross necropsy is performed on all animals at the end of the study.
Subchronic and Chronic Toxicity
Repeated dose toxicity studies on dl-menthol have been conducted in rats and mice. These studies provide insights into the potential target organs and the No-Observed-Adverse-Effect Level (NOAEL).
Table 2: Subchronic and Chronic Toxicity of Menthol
| Species | Duration | Route | NOAEL (mg/kg bw/day) | Key Findings | Test Substance | Reference |
| Rat | 13 weeks | Oral (diet) | 750 | Slightly increased incidence of interstitial nephritis at the next highest dose. | dl-Menthol | [6] |
| Mouse | 13 weeks | Oral (diet) | 560 | Reduction in body weight gain at the highest dose. | dl-Menthol | [6] |
| Rat | 103 weeks | Oral (feed) | 375 | No treatment-related effects on survival, clinical signs, or gross pathology. | dl-Menthol | [7] |
| Mouse | 103 weeks | Oral (feed) | 667 | No treatment-related effects on survival, clinical signs, or gross pathology. | dl-Menthol | [7] |
Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline based on OECD 408)
-
Test Animals: Rodents (e.g., Fischer 344 rats), typically 10 animals per sex per group.
-
Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
-
Dose Levels: At least three dose levels and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at termination.
-
Pathology: Gross necropsy and histopathological examination of organs and tissues are performed.
Caption: General workflow for a 90-day oral toxicity study.
Genotoxicity
A battery of in vitro and in vivo genotoxicity studies has been conducted on menthol isomers. The overall evidence suggests that menthol is not genotoxic.
Table 3: Genotoxicity of Menthol
| Test System | Endpoint | Activation | Result | Test Substance | Reference |
| S. typhimurium (Ames test) | Gene mutation | With & without S9 | Negative | dl-Menthol | [8] |
| Mouse Lymphoma Assay | Gene mutation | With & without S9 | Negative | dl-Menthol | [8] |
| CHO Cells | Chromosomal aberrations | With & without S9 | Negative | dl-Menthol | [8] |
| Human Lymphocytes | Chromosomal aberrations | With & without S9 | Negative | Menthol | [9] |
| Human Lymphocytes | Sister chromatid exchange | With & without S9 | Negative | Menthol | [9] |
| Mouse Micronucleus Test | Chromosomal damage | In vivo | Negative | dl-Menthol | [10] |
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - General Guideline based on OECD 471)
-
Test Strains: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The test substance, bacterial tester strain, and S9 mix (if applicable) are incubated together. The mixture is then plated on minimal glucose agar plates.
-
Endpoint: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted after incubation for 48-72 hours. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies on l-menthol and dl-menthol have not shown adverse effects on fertility or fetal development at doses not toxic to the mother.
Table 4: Reproductive and Developmental Toxicity of Menthol
| Species | Study Type | NOAEL (mg/kg bw/day) | Key Findings | Test Substance | Reference |
| Rat, Hamster, Mouse, Rabbit | Developmental | 185-425 (not maternally toxic) | No teratogenic effects observed. | l-Menthol | [5] |
| Rat, Mouse | Two-generation | Not established, no effects on reproductive organs in chronic studies up to 375 (rat) and 667 (mouse) | No changes in reproductive organs observed in long-term studies. | dl-Menthol | [5] |
Experimental Protocol: Prenatal Developmental Toxicity Study (General Guideline based on OECD 414)
-
Test Animals: Pregnant female rodents or rabbits.
-
Administration: The test substance is administered daily during the period of major organogenesis.
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not death.
-
Observations: Dams are monitored for clinical signs, body weight, and food consumption.
-
Endpoints: At term, the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Signaling Pathways
The primary mechanism for menthol's physiological effects, including its cooling sensation and potential for irritation at high concentrations, is its interaction with Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1.
-
TRPM8 (Transient Receptor Potential Melastatin 8): Menthol is a well-known agonist of TRPM8, the primary cold and menthol sensor in the peripheral nervous system. Activation of TRPM8 by menthol leads to an influx of calcium ions into the neuron, which is perceived as a cooling sensation.[11]
-
TRPA1 (Transient Receptor Potential Ankyrin 1): At higher concentrations, menthol can also activate TRPA1, a channel involved in sensing irritants and inflammatory pain.[12] This dual action on TRPM8 and TRPA1 may contribute to both the analgesic and potential irritant properties of menthol.
Caption: Menthol's interaction with TRPM8 and TRPA1 channels.
Conclusion
References
- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 2. Menthol-enhanced cytotoxicity of cigarette smoke demonstrated in two bioassay models [tobaccoinduceddiseases.org]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. (-)-menthol increases excitatory transmission by activating both TRPM8 and TRPA1 channels in mouse spinal lamina II layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Menthol - Wikipedia [en.wikipedia.org]
- 7. studylib.net [studylib.net]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. cot.food.gov.uk [cot.food.gov.uk]
- 10. cot.food.gov.uk [cot.food.gov.uk]
- 11. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
The Cool Logic: An In-depth Technical Guide to the Structure-Activity Relationship of Menthol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Menthol, a naturally occurring cyclic monoterpene, has long been recognized for its characteristic cooling sensation and diverse pharmacological effects.[1] Its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide delves into the core principles of the structure-activity relationship (SAR) of menthol derivatives, providing a comprehensive resource for researchers and professionals engaged in drug discovery and development. By understanding how subtle modifications to the menthol scaffold influence biological activity, scientists can rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
This guide summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this important class of molecules.
Quantitative Structure-Activity Relationship Data
The biological activity of menthol derivatives is exquisitely sensitive to their chemical structure. Modifications to the cyclohexane ring, the hydroxyl group, and the isopropyl group can profoundly impact their interaction with biological targets. The following tables summarize the quantitative SAR data for various menthol derivatives, focusing on their activity as TRPM8 agonists, analgesics, and anti-inflammatory agents.
Table 1: TRPM8 Agonist Activity of Menthol Derivatives
The transient receptor potential melastatin 8 (TRPM8) channel is a key molecular sensor for cold and is the primary target for the cooling sensation of menthol and its derivatives.[3] The potency of these compounds as TRPM8 agonists is typically quantified by their half-maximal effective concentration (EC50).
| Compound | Chemical Modification | EC50 (µM) | Species | Assay System | Reference |
| (-)-Menthol | Parent Compound | 196 ± 22 | Xenopus laevis oocytes | Two-electrode voltage clamp | [4][5] |
| (-)-Menthol | Parent Compound | 101 ± 13 | Human CHO cells | Calcium imaging (Fura-2) | [6] |
| WS-12 | Carboxamide derivative | 12 ± 5 | Xenopus laevis oocytes | Two-electrode voltage clamp | [4][5] |
| Icilin | Super-agonist | 0.125 ± 0.03 | Human CHO cells | Calcium imaging (Fura-2) | [6] |
| Compound 17 | Phenyl-substituted analog | 40 | Rat TRPM8 | Patch-clamp electrophysiology | [7] |
| Rapamycin | Macrolide | 6.5 ± 1.5 | Rat TRPM8 in HEK293 cells | Calcium imaging (Fura-2) | [8] |
Table 2: Analgesic Activity of Menthol and its Derivatives
The analgesic properties of menthol derivatives are often evaluated in animal models of pain, such as the hot plate test, where an increase in pain threshold is measured.
| Compound | Dose | Animal Model | Test | Analgesic Effect | Reference |
| (-)-Menthol | 3-10 mg/kg p.o. | Mouse | Hot plate test | Dose-dependent increase in pain threshold | [9][10] |
| (-)-Menthol | 3-10 mg/kg p.o. | Mouse | Abdominal constriction test | Dose-dependent increase in pain threshold | [9][10] |
| (+)-Menthol | 10-50 mg/kg p.o. | Mouse | Hot plate & Abdominal constriction tests | No modification of pain threshold | [9][10] |
Table 3: Anti-inflammatory Activity of Menthol and its Derivatives
The carrageenan-induced paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The inhibition of edema is a measure of the compound's efficacy.
| Compound | Dose | Animal Model | Test | Anti-inflammatory Effect | Reference |
| Mentha piperita Essential Oil (MEO) | - | Mouse | Croton oil-induced ear edema | Potent anti-inflammatory activity | [11] |
| MEO | - | RAW 264.7 macrophages | NO and PGE2 production inhibition | Effective inhibition | [11] |
| Ellagic Acid | 1-30 mg/kg i.p. | Rat | Carrageenan-induced paw edema | Dose-dependent reduction in paw edema | [12] |
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of reliable SAR studies. This section provides protocols for key assays used to evaluate the biological activity of menthol derivatives.
TRPM8 Activation Assay using Calcium Imaging
This protocol describes the measurement of TRPM8 activation in cultured cells by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
HEK293 cells stably expressing the target TRPM8 channel (or transiently transfected).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Fura-2 AM fluorescent calcium indicator.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Test compounds (menthol derivatives) and control agonists (e.g., menthol, icilin).
-
Fluorescence microscope or a plate reader equipped for ratiometric calcium imaging.
Procedure:
-
Cell Culture: Plate TRPM8-expressing HEK293 cells onto glass coverslips or in a multi-well plate and grow to 70-90% confluency.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM and 0.02% Pluronic F-127).
-
Wash the cells once with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope or place the plate in the reader.
-
Continuously perfuse the cells with HBSS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Apply the test compound at various concentrations by adding it to the perfusion solution.
-
Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium.
-
Apply a known TRPM8 agonist as a positive control and a vehicle as a negative control.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm ratio from baseline for each cell or well.
-
Plot the concentration-response curve and calculate the EC50 value for each compound.
-
Analgesic Activity Assessment using the Hot Plate Test
The hot plate test is a classic method to evaluate the central analgesic activity of a compound by measuring the latency of a pain response to a thermal stimulus.[13]
Materials:
-
Hot plate apparatus with adjustable temperature control.
-
Transparent cylindrical restrainer to keep the animal on the heated surface.
-
Test animals (e.g., mice or rats).
-
Test compounds and a vehicle control.
-
Positive control analgesic (e.g., morphine).
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Baseline Latency:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 55 ± 0.5°C).
-
Gently place an animal on the hot plate and immediately start a timer.
-
Observe the animal for signs of pain, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a pain response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed from the plate.
-
-
Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-treatment Latency: At predetermined time intervals after compound administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Compare the %MPE values between the treatment groups to determine the analgesic effect.
-
Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema
This in vivo model is widely used to assess the anti-inflammatory properties of compounds by measuring their ability to reduce edema induced by a phlogistic agent.[14]
Materials:
-
Plethysmometer or a digital caliper to measure paw volume/thickness.
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Test animals (e.g., rats or mice).
-
Test compounds and a vehicle control.
-
Positive control anti-inflammatory drug (e.g., indomethacin).
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Compound Administration: Administer the test compound, vehicle, or positive control to the animals.
-
Induction of Edema: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [1 - (Edema in treated group / Edema in control group)] x 100.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex molecular interactions and experimental processes is crucial for a comprehensive understanding of the SAR of menthol derivatives. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
TRPM8 Activation Signaling Pathway
Caption: TRPM8 channel activation by menthol derivatives or cold, leading to ion influx and cellular responses.
Experimental Workflow for Analgesic Activity Screening
Caption: A streamlined workflow for evaluating the analgesic potential of menthol derivatives.
Logical Relationship in SAR of Menthol Esters
Caption: The impact of esterification on the properties of the menthol scaffold.
By integrating quantitative data, detailed protocols, and clear visualizations, this guide aims to empower researchers to navigate the complexities of menthol derivative SAR and accelerate the discovery of novel therapeutic agents. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs in pain management, inflammation, and beyond.
References
- 1. Menthol and Its Derivatives: Exploring the Medical Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPM8 - Wikipedia [en.wikipedia.org]
- 4. Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH | Journal of Neuroscience [jneurosci.org]
- 7. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition and Anti-Inflammatory, Cytotoxic and Antioxidant Activities of Essential Oil from Leaves of Mentha piperita Grown in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Molecular Targets of (+)-Menthol Beyond TRP Channels
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthol, a naturally occurring cyclic monoterpene, is widely recognized for its characteristic cooling sensation, a phenomenon primarily mediated by its interaction with Transient Receptor Potential (TRP) channels, particularly TRPM8. However, a growing body of evidence reveals that the pharmacological profile of this compound extends far beyond this single receptor family. It engages with a diverse array of molecular targets, including other ion channels and receptor systems, leading to a complex and multifaceted mechanism of action. These off-target effects are crucial for understanding its therapeutic potential in analgesia, as well as its influence on the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond TRP channels, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development.
Voltage-Gated Sodium Channels (VGSCs)
This compound has been shown to be a potent inhibitor of voltage-gated sodium channels, contributing to its analgesic and local anesthetic properties.[1] This inhibition is independent of TRPM8 activation and displays concentration-, voltage-, and frequency-dependent characteristics.[1][2]
Quantitative Data: Inhibition of VGSCs by this compound
| Channel Subtype(s) | Preparation | Method | Key Parameter | Value | Reference |
| Neuronal (unspecified) | HEK293 cells transfected with rat neuronal VGSCs | Whole-cell patch clamp | IC50 | 571 µM | [3] |
| Skeletal Muscle (unspecified) | HEK293 cells transfected with human skeletal muscle VGSCs | Whole-cell patch clamp | IC50 | 376 µM | [3] |
| Nav1.8, Nav1.9, TTX-sensitive | Dorsal root ganglion (DRG) neurons, F11 cells | Patch clamp | - | State-selective blocker | [1] |
| Neuronal (unspecified) | Frog sciatic nerve | Air-gap method | IC50 | 1.1 mM (for (-)-menthol) | [4] |
Experimental Protocol: Whole-Cell Patch Clamp for VGSC Inhibition
This protocol is a generalized representation based on standard electrophysiological techniques for assessing ion channel modulation.
1. Cell Preparation:
- HEK293 cells are transiently transfected with the cDNA encoding the desired VGSC subunit (e.g., rat neuronal or human skeletal muscle) using a suitable transfection reagent.
- Cells are cultured for 24-48 hours post-transfection to allow for protein expression.
- For recording, cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
3. Electrophysiological Recording:
- Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
- Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a giga-seal with the cell membrane.
- The membrane is then ruptured to achieve the whole-cell configuration.
- Cells are voltage-clamped at a holding potential of -80 mV.
- Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 50 ms).
4. Data Analysis:
- This compound is applied to the external solution at various concentrations.
- The peak inward sodium current is measured before and after the application of menthol.
- The percentage of inhibition is calculated for each concentration.
- The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Signaling Pathway and Mechanism of Action
Caption: Inhibition of Voltage-Gated Sodium Channels by this compound.
GABA-A Receptors
This compound acts as a potent positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][5] This modulation enhances GABAergic transmission and contributes to the sedative and anesthetic effects of menthol.[2][6][7] Notably, this compound demonstrates stereoselective activity at the GABA-A receptor.[8]
Quantitative Data: Modulation of GABA-A Receptors by this compound
| Receptor/Effect | Preparation | Method | Key Parameter | Value | Reference |
| Anesthetic Effect | In vivo tadpole assay | Loss of righting reflex | EC50 | 23 µM | [2][6] |
| GABA-A Receptor Modulation | Cultured hippocampal neurons | Patch clamp | - | Enhances GABA-induced currents | [7] |
| GABA-A Receptor Modulation | Midbrain periaqueductal grey neurons | Patch clamp | - | Prolongs sIPSCs | [5] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the study of GABA-A receptor modulation by this compound in a heterologous expression system.
1. Oocyte Preparation and Injection:
- Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
- cRNA encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2) are mixed and injected into the oocytes.
- Injected oocytes are incubated for 2-5 days to allow for receptor expression.
2. Solutions:
- Barth's Solution (for incubation): 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 10 HEPES (in mM), supplemented with antibiotics.
- Recording Solution (ND96): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (in mM), pH 7.5.
3. Electrophysiological Recording:
- An oocyte is placed in a recording chamber and perfused with ND96 solution.
- The oocyte is impaled with two microelectrodes (filled with 3 M KCl) for voltage clamping.
- The oocyte is clamped at a holding potential of -70 mV.
- A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline current.
- This compound is co-applied with GABA at various concentrations.
4. Data Analysis:
- The potentiation of the GABA-induced current by this compound is measured.
- Concentration-response curves are generated to determine the EC50 for menthol's modulatory effect.
- To test for direct activation, menthol is applied in the absence of GABA.
Signaling Pathway and Mechanism of Action
Caption: Positive Allosteric Modulation of GABA-A Receptors by this compound.
Nicotinic Acetylcholine Receptors (nAChRs)
This compound negatively modulates the function of several subtypes of nicotinic acetylcholine receptors, which are involved in synaptic transmission and nicotine addiction.[9] It acts as a negative allosteric modulator and a non-competitive antagonist.[10][11][12]
Quantitative Data: Modulation of nAChRs by this compound
| Receptor Subtype | Preparation | Method | Key Parameter | Value | Reference |
| α4β2 | Trigeminal neurons / HEK tsA201 cells | Whole-cell & single channel recording | IC50 | 111 µM | [10][13] |
| α7 | Xenopus oocytes / Cultured neural cells | Two-electrode voltage clamp | IC50 | ~35 µM | [11][12] |
| α3β4 | - | - | IC50 | ~70 µM | [12] |
Experimental Workflow: nAChR Functional Assay
References
- 1. Menthol pain relief through cumulative inactivation of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances [frontiersin.org]
- 3. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by menthol and its related chemicals of compound action potentials in frog sciatic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Menthol enhances phasic and tonic GABAA receptor-mediated currents in midbrain periaqueductal grey neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereo-selective activity of menthol on GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Not so Cool? Menthol’s discovered actions on the nicotinic receptor and its implications for nicotine addiction [frontiersin.org]
- 10. Menthol suppresses nicotinic acetylcholine receptor functioning in sensory neurons via allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Menthol Binding and Inhibition of α7-Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Asymmetric Synthesis of (+)-Menthol via Catalytic Hydrogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-menthol, a valuable chiral compound widely used in the pharmaceutical, food, and fragrance industries. The focus is on catalytic hydrogenation as a key step in achieving high enantioselectivity. The content herein is curated for professionals in research and development, offering both theoretical insights and practical methodologies.
Introduction
Menthol, with its characteristic cooling sensation, exists as eight stereoisomers. Among these, (-)-menthol is the most common naturally occurring and commercially important isomer. However, the principles and catalytic systems discussed are often applicable to the synthesis of its enantiomer, this compound, by selecting the appropriate enantiomer of the chiral catalyst. The industrial production of enantiomerically pure menthol has been a landmark achievement in asymmetric catalysis.
The most notable industrial method is the Takasago process, which utilizes a rhodium-BINAP catalyst for the key asymmetric isomerization step. This process, along with other synthetic routes starting from precursors like pulegone and citronellal, will be detailed below. These methods rely on catalytic hydrogenation to stereoselectively reduce double bonds or carbonyl groups, ultimately setting the desired stereochemistry of the final menthol product.
Synthetic Pathways Overview
Several key strategies have been developed for the asymmetric synthesis of menthol. The choice of starting material and catalytic system dictates the overall efficiency and enantiomeric purity of the final product.
The Takasago Process from Myrcene
The Takasago process is a highly successful industrial synthesis of (-)-menthol, and its principles can be adapted for this compound. It begins with myrcene, a readily available terpene. The key steps are:
-
Formation of an Allylic Amine: Myrcene reacts with diethylamine in the presence of a lithium catalyst to form N,N-diethylgeranylamine.
-
Asymmetric Isomerization: The crucial step involves the asymmetric isomerization of the allylic amine to an enamine using a chiral Rhodium-BINAP complex. This step establishes the key stereocenter.[1]
-
Hydrolysis: The resulting enamine is hydrolyzed to yield enantiomerically pure (+)-citronellal.
-
Cyclization: (+)-Citronellal undergoes an intramolecular ene reaction, often catalyzed by a Lewis acid like zinc bromide, to form (-)-isopulegol.[1]
-
Hydrogenation: The final step is the catalytic hydrogenation of the double bond in (-)-isopulegol to yield (-)-menthol.
To synthesize this compound via this route, one would typically start with the opposite enantiomer of the chiral catalyst in the asymmetric isomerization step.
Synthesis from (+)-Pulegone
(+)-Pulegone, a natural product, can be used as a starting material for the synthesis of menthol isomers. The synthesis involves the hydrogenation of the carbon-carbon double bond and the carbonyl group.
-
Hydrogenation of the C=C Double Bond: Catalytic hydrogenation of (+)-pulegone yields a mixture of (-)-menthone and (+)-isomenthone.[2]
-
Reduction of the Carbonyl Group: The resulting ketones are then reduced to the corresponding menthol isomers. The choice of reducing agent and conditions can influence the diastereoselectivity of this step.
One-Pot Synthesis from Citral
More recent approaches focus on the direct conversion of citral to menthol in a one-pot reaction using bifunctional catalysts. These catalysts typically possess both acidic sites for the cyclization of citral to isopulegol and metal sites for the subsequent hydrogenation.
Data Presentation: Key Reaction Parameters and Results
The following tables summarize quantitative data for the key steps in the asymmetric synthesis of menthol, providing a comparison of different catalytic systems and reaction conditions.
Table 1: Asymmetric Isomerization of N,N-Diethylgeranylamine to (+)-Citronellal Enamine
| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| [Rh(COD)Cl]₂ | (S)-BINAP | THF | 80 | 20 | >95 | 96-99 | [1] |
| [Rh(diene)]ClO₄ | Chiral Diphosphine | Various | 40-100 | 15-48 | High | up to 99 | [3] |
Table 2: Cyclization of (+)-Citronellal to (-)-Isopulegol
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (isopulegol:other isomers) | Reference |
| ZnBr₂ | Toluene | 0-5 | 1-2 | High | 94:6 | [1] |
| Tris(2,6-diarylphenoxy)aluminum | - | - | - | - | 99.7:0.3 | [1] |
| Zeolites (e.g., H-BEA) | Cyclohexane | 80 | 1-4 | >90 | Varies | [4] |
| Montmorillonite K-10 | Dichloromethane | Room Temp | 2 | ~85 | - | [5] |
Table 3: Hydrogenation of (-)-Isopulegol to (-)-Menthol
| Catalyst | Support | Solvent | Temp (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Diastereoselectivity | Reference |
| Nickel | - | - | - | - | - | High | High | [6] |
| 5% Pd/C | Carbon | - | - | 5 | - | High | - | [1] |
| Ru | H-BEA-25 | Dodecane | 100 | 30 | 4 | >95 | High | |
| Pt | W-TUD-1 | Toluene | 80 | 20 | 4 | ~100 | - | |
| Ni/Cu/Zr/Mo oxides | - | - | 70-100 | - | - | >97 | High | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the asymmetric synthesis of this compound. Safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Asymmetric Isomerization of N,N-Diethylgeranylamine
Objective: To synthesize (+)-citronellal enamine with high enantiomeric excess using a Rhodium-BINAP catalyst.
Materials:
-
N,N-Diethylgeranylamine
-
[Rh((S)-BINAP)(COD)]ClO₄ (or the (R)-BINAP enantiomer for the opposite product enantiomer)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the Rhodium-BINAP catalyst in anhydrous THF. The catalyst loading is typically in the range of 0.1 to 1 mol%.
-
Add N,N-diethylgeranylamine to the catalyst solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 20 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude enamine is then typically hydrolyzed without further purification.
Hydrolysis to (+)-Citronellal:
-
The crude enamine is treated with a biphasic mixture of an organic solvent (e.g., hexane) and an aqueous acid solution (e.g., 1M HCl) or a silica gel slurry.
-
Stir vigorously until the hydrolysis is complete.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude (+)-citronellal.
-
Purify by distillation or column chromatography if necessary.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Protocol 2: Cyclization of (+)-Citronellal to (-)-Isopulegol
Objective: To perform the intramolecular ene reaction of (+)-citronellal to yield (-)-isopulegol.
Materials:
-
(+)-Citronellal
-
Anhydrous Zinc Bromide (ZnBr₂)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend anhydrous ZnBr₂ (typically 0.1-0.2 equivalents) in anhydrous toluene.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of (+)-citronellal in anhydrous toluene to the cooled suspension over a period of 1-2 hours with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for an additional 1-2 hours after the addition is complete.
-
Monitor the reaction by GC or TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude (-)-isopulegol.
-
Purify by vacuum distillation.
-
Analyze the product for diastereomeric purity by GC.
Protocol 3: Catalytic Hydrogenation of (-)-Isopulegol to (-)-Menthol
Objective: To stereoselectively hydrogenate the double bond of (-)-isopulegol to obtain (-)-menthol.
Materials:
-
(-)-Isopulegol
-
Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, or a supported Ru or Pt catalyst)
-
Solvent (e.g., ethanol, methanol, or a hydrocarbon solvent like dodecane)
-
Hydrogen gas
-
High-pressure autoclave or a balloon hydrogenation setup
Procedure:
-
In a high-pressure autoclave, place the hydrogenation catalyst.
-
Add the solvent, followed by (-)-isopulegol.
-
Seal the autoclave and purge with hydrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 5-30 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with efficient stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 4-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain crude (-)-menthol.
-
Purify by crystallization or distillation.
-
Analyze the product for diastereomeric and enantiomeric purity by GC.
Visualizations of Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and proposed catalytic cycles.
Caption: Overall workflow of the Takasago process for this compound synthesis.
Caption: Simplified catalytic cycle for Rh-BINAP catalyzed asymmetric isomerization.
Caption: Logical relationship in one-pot synthesis of menthol from citral.
Conclusion
The asymmetric synthesis of this compound via catalytic hydrogenation represents a significant achievement in industrial chemistry, showcasing the power of chiral catalysts to control stereochemistry with high precision. The Takasago process, in particular, stands as a benchmark for its efficiency and high enantioselectivity. The ongoing development of one-pot syntheses using multifunctional catalysts continues to improve the sustainability and cost-effectiveness of menthol production. The protocols and data presented here provide a valuable resource for researchers and professionals working in the field of fine chemical synthesis and drug development.
References
- 1. Menthol - A Cool Place -Page 1 [leffingwell.com]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploring the full catalytic cycle of rhodium(i)–BINAP-catalysed isomerisation of allylic amines: a graph theory approach for path optimisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (+)-Menthol in Topical Analgesic Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-menthol in topical analgesic formulations, including its mechanisms of action, effective concentrations, and detailed experimental protocols for its evaluation.
Introduction
This compound, a naturally occurring cyclic monoterpene, has a long history of use in topical preparations for its analgesic and cooling properties.[1] It is a key active ingredient in numerous over-the-counter topical analgesics for the temporary relief of minor aches and pains of muscles and joints associated with conditions such as arthritis, backache, strains, and sprains.[2][3] Its primary mechanism of action involves the activation of the transient receptor potential melastatin-8 (TRPM8) channel, also known as the cold and menthol receptor.[1][4]
Mechanism of Action
The analgesic effect of this compound is multifactorial, involving both peripheral and central pathways:
-
Primary Mechanism: TRPM8 Activation: this compound is a selective agonist of TRPM8, a non-selective cation channel expressed in a subset of primary sensory neurons.[1][5] Activation of TRPM8 by menthol leads to an influx of calcium and sodium ions, depolarizing the neuron and generating a sensation of cold.[5][6] This cooling sensation acts as a counter-irritant, masking the sensation of pain.[1]
-
Modulation of Other TRP Channels: At higher concentrations, menthol can also interact with other TRP channels, including TRPA1 and TRPV1, which may contribute to its complex sensory effects, including potential irritation.[5]
-
Voltage-Gated Sodium and Calcium Channel Blockade: Menthol has been shown to block voltage-gated sodium channels and calcium channels in sensory neurons, which can reduce neuronal excitability and the transmission of pain signals.[2]
-
Central Analgesic Pathways: Evidence suggests that topically applied menthol may also activate central analgesic pathways, potentially involving the release of endogenous opioids and activation of descending inhibitory pain pathways.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the application and efficacy of this compound in topical analgesic formulations.
Table 1: Effective Concentrations of this compound in Topical Formulations
| Concentration (% w/w) | Formulation Type | Application | Key Findings | Reference(s) |
| 1% | Cream/Gel | Neuropathic Pain | Effective for chemotherapy-induced peripheral neuropathy. Applied twice daily. | [7] |
| 2% | Gel | Musculoskeletal Pain | 70% improvement in VAS scores after 7-10 days of twice-daily application. | [8] |
| 3.5% | Gel | Knee Osteoarthritis | Significantly reduced pain by 27-37% during functional tests. | [8] |
| 5-16% | Various OTC Products | General Pain Relief | Common concentration range in commercially available topical analgesics. | [5] |
| 30% | Ethanol Solution | Experimental Pain Model | Ideal formulation for inducing cold hyperalgesia in human studies. | [5] |
| 40% | Topical Application | Experimental Pain Model | Used to induce cold and mechanical pinprick hyperalgesia in human research. | [9][10] |
Table 2: Analgesic Efficacy of Topical this compound in Clinical and Preclinical Studies
| Study Type | Model/Condition | Menthol Concentration | Key Efficacy Data | Reference(s) |
| Clinical Trial | Musculoskeletal Pain | 2% | 70% reduction in Visual Analogue Scale (VAS) pain scores. | [8] |
| Clinical Trial | Knee Osteoarthritis | 3.5% | 27-37% pain reduction during functional tests. | [8] |
| Clinical Trial | Carpal Tunnel Syndrome | Not Specified | 31% acute reduction in chronic pain (1.3 point reduction on a 0-10 VAS). | [11] |
| Clinical Trial | General Musculoskeletal Pain | Not Specified | Increased pain pressure threshold (decreased pain sensitivity) by 11.6%. | [12] |
| Preclinical (Rat) | Noxious Heat (Hargreaves Test) | 1%, 10%, 40% | Dose-dependent increase in paw withdrawal latency (analgesia). | [9] |
| Preclinical (Rat) | Noxious Cold (Cold-Plate Test) | 40% | Significant increase in nocifensive response latency (cold hypoalgesia). | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a representative method for assessing the skin permeation of this compound from a topical formulation.
Objective: To quantify the rate and extent of this compound permeation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Topical formulation containing this compound
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like ethanol or a surfactant)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
Water bath with stirrer
-
Micro-syringes for sampling
Methodology:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin in phosphate-buffered saline (PBS) for 30 minutes before mounting.
-
-
Franz Cell Assembly:
-
Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C or 37°C) receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in a water bath maintained at a constant temperature to ensure the skin surface remains at a physiological temperature (approximately 32°C).
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor compartment.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
Calculate the permeability coefficient (Kp) if desired.
-
Protocol 2: In Vivo Analgesic Efficacy Assessment in Rodents (Hargreaves Test)
Objective: To evaluate the analgesic effect of a topical this compound formulation against thermal pain.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Topical formulation containing this compound and a vehicle control
-
Animal enclosures with a glass floor
Methodology:
-
Acclimatization:
-
Acclimatize the rats to the testing environment and apparatus for at least 30 minutes before the experiment.
-
-
Baseline Measurement:
-
Place a rat in the enclosure on the glass floor.
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The paw withdrawal latency (in seconds) is automatically recorded when the rat lifts its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Take at least two baseline measurements for each hind paw, with a minimum of 5 minutes between measurements.
-
-
Formulation Application:
-
Apply a standardized amount of the topical formulation (e.g., 50 µL) to the plantar surface of one hind paw. The contralateral paw can serve as a control or be treated with the vehicle.
-
-
Post-Treatment Measurements:
-
At various time points after application (e.g., 30, 60, 90, 120 minutes), measure the paw withdrawal latency as described in the baseline measurement step.
-
-
Data Analysis:
-
Calculate the mean paw withdrawal latency at each time point for the treatment and control groups.
-
An increase in paw withdrawal latency in the treated paw compared to baseline and the control group indicates an analgesic effect.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to determine the significance of the results.
-
Protocol 3: Human Sensory Testing - Quantitative Sensory Testing (QST)
Objective: To assess the effect of topical this compound on various sensory parameters, including thermal and mechanical pain thresholds.
Materials:
-
Quantitative Sensory Testing (QST) device with thermal and mechanical testing capabilities
-
Topical formulation containing this compound and a placebo control
-
Standardized skin area for application (e.g., volar forearm)
-
Visual Analogue Scales (VAS) or Numerical Rating Scales (NRS) for subjective ratings
Methodology:
-
Subject Recruitment and Baseline Assessment:
-
Recruit healthy volunteers and obtain informed consent.
-
Perform a baseline QST assessment on the designated skin area to determine:
-
Cold Detection Threshold (CDT)
-
Warm Detection Threshold (WDT)
-
Cold Pain Threshold (CPT)
-
Heat Pain Threshold (HPT)
-
Mechanical Detection Threshold (MDT) using von Frey filaments
-
Mechanical Pain Threshold (MPT) using pinprick stimulators
-
-
-
Formulation Application:
-
Apply a standardized amount of the this compound or placebo formulation to the test area. The application should be blinded to both the subject and the experimenter.
-
-
Post-Application Assessments:
-
At predefined time intervals after application (e.g., every 30 minutes for 2 hours), repeat the QST measurements.
-
At each time point, ask the subject to rate the intensity of any ongoing sensation (e.g., cooling, burning, pain) using a VAS or NRS.
-
-
Data Analysis:
-
Compare the changes in sensory thresholds from baseline for the menthol and placebo groups.
-
Analyze the subjective sensory ratings over time.
-
A significant increase in pain thresholds (CPT, HPT, MPT) in the menthol group compared to the placebo group indicates an analgesic effect.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's analgesic action.
References
- 1. The role and mechanism of action of menthol in topical analgesic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a topical menthol stimulus to evaluate cold hyperalgesia [pubmed.ncbi.nlm.nih.gov]
- 5. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Effects of the Topical Application of L-Menthol on Pain-Related Somatosensory-Evoked Potentials Using Intra-Epidermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. onlinejima.com [onlinejima.com]
- 9. Topical application of l-menthol induces heat analgesia, mechanical allodynia, and a biphasic effect on cold sensitivity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical high-concentration (40%) menthol-somatosensory profile of a human surrogate pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychophysical study of the effects of topical application of menthol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Menthol-Based Topical Analgesic Induces Similar Upper and Lower Body Pain Pressure Threshold Values: A Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+)-Menthol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Menthol, a naturally occurring cyclic monoterpene, has garnered significant attention in pharmaceutical research for its versatile applications in drug delivery systems. Its characteristic cooling sensation, analgesic properties, and, most notably, its ability to act as a penetration enhancer make it a valuable excipient in a variety of formulations. This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the delivery of therapeutic agents through transdermal, oral, and nasal routes.
Mechanism of Action
This compound enhances drug delivery through two primary mechanisms:
-
Disruption of the Stratum Corneum: As a penetration enhancer, this compound transiently disrupts the highly organized lipid structure of the stratum corneum, the outermost layer of the skin. It intercalates into the lipid bilayers, increasing their fluidity and creating temporary hydrophilic channels, which facilitates the permeation of both hydrophilic and lipophilic drugs.
-
Activation of TRPM8 Receptors: this compound is a well-known agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel. Activation of TRPM8 by menthol induces a cooling sensation, which can provide symptomatic relief in topical formulations. This interaction can also influence local blood flow, potentially impacting drug absorption.
Applications in Drug Delivery
Transdermal Drug Delivery
This compound is widely employed as a penetration enhancer in topical and transdermal formulations to improve the systemic or localized delivery of active pharmaceutical ingredients (APIs).
Formulation Types:
-
Gels and Creams: Easily formulated for topical application, providing localized drug delivery with the added benefit of menthol's cooling sensation.
-
Transdermal Patches: Offer controlled, sustained release of drugs over an extended period. Menthol can be incorporated into the adhesive matrix or a separate reservoir layer.[1]
-
Microemulsions: Thermodynamically stable, isotropic systems of oil, water, and surfactant, which can enhance the solubility and permeation of poorly soluble drugs.
Quantitative Data on Permeation Enhancement:
The following table summarizes the penetration-enhancing effect of this compound on various drugs from different formulations.
| Drug | Formulation | Menthol Conc. (%) | Skin Model | Permeation Parameter | Enhancement Ratio | Reference |
| Indomethacin | Hydrogel (Carbopol® 934) | 2 | Not Specified | Area Under the Curve (AUC) | 2-fold increase | [2][3] |
| Ondansetron HCl | Hydrogel (HPC) | 8 | Rat Epidermis | Flux | 13.06 | [4] |
| Ibuprofen | Gel | 3 | In vivo (human) | No significant difference in vivo | - | [5] |
| Tinidazole | Gel | 2 | Rat Skin | Not Specified | Most effective concentration | [6] |
| Ketoprofen & Lidocaine HCl | Transdermal Base (Pentravan®) | Not Specified | Human Skin | Significantly higher permeation | - | [7] |
| 5-Fluorouracil | Saturated Solution | 0.1 - 3 | Rat Skin | Permeation Enhancement | Concentration-dependent | |
| Lidocaine | Gel | Not Specified | Rabbit Dermis | Higher penetration | - | [8] |
| Diphenhydramine | Gel | Not Specified | Rabbit Dermis | Higher penetration | - | [8] |
Oral Drug Delivery
In oral formulations, this compound can be used to improve the dissolution of poorly soluble drugs and for taste-masking. Orally disintegrating tablets (ODTs) are a key application.
Formulation Types:
-
Orally Disintegrating Tablets (ODTs): These tablets are designed to disintegrate rapidly in the oral cavity, facilitating administration without the need for water. Menthol can be used as a sublimating agent to create a porous tablet structure, leading to faster disintegration.[9][10]
-
Multiparticulate Formulations: Enteric-coated multiparticulates can protect menthol from degradation in the stomach and allow for targeted release in the intestine.[11]
Nasal Drug Delivery
This compound is a common ingredient in nasal preparations for its decongestant effects, which are primarily sensory. It can also be explored for its potential to enhance the absorption of drugs across the nasal mucosa.
Formulation Types:
-
Nasal Sprays: Aqueous or non-aqueous solutions or suspensions that deliver a metered dose to the nasal cavity.[12][13][14]
-
Nasal Gels: High-viscosity formulations that can increase the residence time of the drug in the nasal cavity.
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the effect of this compound on the transdermal permeation of a drug.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine, or rat skin)
-
Drug-containing formulation (with and without menthol)
-
Receptor medium (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath with temperature control
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise a section of full-thickness skin and carefully remove any subcutaneous fat. Equilibrate the skin in PBS for 30 minutes before mounting on the Franz diffusion cell.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. Ensure there are no air bubbles between the skin and the receptor medium.
-
Temperature Control: Maintain the temperature of the receptor medium at 32 ± 1 °C to mimic physiological skin temperature.
-
Formulation Application: Apply a known amount of the formulation (e.g., 10 mg/cm²) evenly onto the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) can be calculated as follows:
ER = Jss (with menthol) / Jss (without menthol)
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow for Franz diffusion cell permeation study.
Preparation of Orally Disintegrating Tablets (ODTs) by Sublimation
This protocol describes the preparation of ODTs using this compound as a sublimating agent.[9][10]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (sublimating agent)
-
Superdisintegrant (e.g., Croscarmellose sodium)
-
Diluent (e.g., Mannitol, Microcrystalline cellulose)
-
Binder (e.g., PVP K-30)
-
Lubricant (e.g., Magnesium stearate)
-
Glidant (e.g., Talc)
-
Tablet press
-
Oven
Procedure:
-
Sieving: Pass all ingredients through a suitable sieve (e.g., #60 mesh) to ensure uniformity.
-
Mixing: Mix the API, diluent, superdisintegrant, and this compound in a blender for 15 minutes.
-
Granulation: Prepare a binder solution (e.g., 10% w/v PVP K-30 in alcohol). Add the binder solution to the powder blend and mix to form a coherent mass.
-
Drying of Granules: Pass the wet mass through a sieve (#12 mesh) and dry the granules at 50°C for 30 minutes.
-
Lubrication: Add the lubricant and glidant to the dried granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press.
-
Sublimation: Place the compressed tablets in an oven at 60°C until all the menthol has sublimed, leaving a porous tablet structure.
-
Evaluation: Evaluate the tablets for parameters such as hardness, friability, disintegration time, wetting time, and in vitro dissolution.
Preparation and Evaluation of a Nasal Spray
This protocol provides a general method for formulating and evaluating a simple aqueous nasal spray containing this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Co-solvent (e.g., Propylene glycol, PEG 400)
-
Surfactant (e.g., Tween 80)
-
Isotonicity agent (e.g., Sodium chloride)
-
Preservative (e.g., Benzalkonium chloride)
-
Purified water
-
Nasal spray pump and container
-
pH meter
-
Viscometer
Procedure:
-
Formulation:
-
Dissolve the this compound in the co-solvent.
-
Add the surfactant and stir until a clear solution is formed.
-
In a separate container, dissolve the API, isotonicity agent, and preservative in purified water.
-
Slowly add the aqueous phase to the menthol phase with continuous stirring.
-
Adjust the pH of the final solution to a suitable range for nasal administration (typically 5.5-6.5).
-
-
Filling: Filter the solution and fill it into the nasal spray containers fitted with a metered-dose pump.
-
Evaluation:
-
Appearance: Visually inspect for clarity and absence of particulate matter.
-
pH: Measure the pH of the formulation.
-
Viscosity: Determine the viscosity using a viscometer.
-
Spray Pattern and Plume Geometry: Evaluate the spray characteristics using appropriate analytical techniques.
-
Droplet Size Distribution: Measure the size of the droplets using laser diffraction.
-
Dose Uniformity: Determine the uniformity of the dose delivered per actuation.
-
Signaling Pathway
This compound Activation of the TRPM8 Receptor
The activation of the TRPM8 receptor by this compound initiates a signaling cascade that results in the sensation of cooling and can influence cellular processes.
TRPM8 Signaling Pathway
Caption: Simplified TRPM8 signaling cascade upon this compound activation.
Safety and Cytotoxicity Assessment
It is crucial to evaluate the potential cytotoxicity of new formulations containing this compound. The MTT assay is a common method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
Materials:
-
Cell line (e.g., HaCaT keratinocytes for transdermal formulations)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare different concentrations of the menthol-containing formulation in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a control group with medium only.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as follows:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Cytotoxicity Assessment Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion
This compound is a versatile and effective excipient for enhancing drug delivery across various routes of administration. Its well-characterized mechanism of action and safety profile make it an attractive candidate for the formulation of novel and improved drug delivery systems. The protocols and data presented in this document provide a comprehensive guide for researchers and formulation scientists to effectively utilize this compound in their drug development endeavors. It is essential to optimize the concentration of menthol and conduct thorough safety evaluations for each specific formulation to ensure both efficacy and patient safety.
References
- 1. US4933184A - Menthol enhancement of transdermal drug delivery - Google Patents [patents.google.com]
- 2. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination with l-Menthol Enhances Transdermal Penetration of Indomethacin Solid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of menthol in skin penetration from topical formulations of ibuprofen 5% in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of the in vitro permeation parameters of topical ketoprofen and lidocaine hydrochloride from transdermal Pentravan® products through human skin [frontiersin.org]
- 8. Cutaneous Penetration-Enhancing Effect of Menthol: Calcium Involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MTT (Assay protocol [protocols.io]
- 12. inhalationmag.com [inhalationmag.com]
- 13. dptlabs.com [dptlabs.com]
- 14. agnopharma.com [agnopharma.com]
Troubleshooting & Optimization
Troubleshooting low yield in (+)-Menthol extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yield during (+)-Menthol extraction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Issue 1: Lower than expected yield of essential oil from plant material.
-
Question: We performed steam distillation of Mentha arvensis leaves, but the volume of essential oil collected was significantly lower than literature values. What could be the cause?
-
Answer: Low essential oil yield can be attributed to several factors related to the plant material and the distillation process.
-
Plant Material Quality: The quality and preparation of the Mentha leaves are critical. Factors include:
-
Plant Variety and Growth Stage: The concentration of menthol varies between different Mentha species and is also dependent on the plant's maturity. Harvesting at the flowering stage generally results in a higher menthol content compared to the bud phase.[1]
-
Harvesting Time: The time of day of the harvest can influence the essential oil yield. Harvesting in the middle of the day when temperatures are at their peak can result in a higher percentage of essential oil.[2]
-
Drying Method: The method used to dry the plant material significantly impacts the final oil yield. Hot air drying at 50°C has been shown to produce a higher yield of essential oil compared to microwave drying or drying at higher temperatures, which can lead to a decrease in oil content.[3]
-
-
Distillation Process Parameters: The efficiency of the steam distillation process itself is crucial.
-
Incomplete Extraction: Ensure the steam penetrates the entire plant material bed for a sufficient duration. Channeling of steam can lead to parts of the material being un-extracted.
-
Distillation Time: Insufficient distillation time will result in incomplete extraction of the essential oil.[4]
-
Condenser Efficiency: An inefficient condenser will lead to the loss of volatile components, including menthol. Ensure the condenser is kept at an optimal temperature.[5]
-
Excessive Heat: Too much heat during distillation can cause the essential oil to evaporate too quickly, leading to losses.[6]
-
-
Issue 2: Low concentration of this compound in the extracted essential oil.
-
Question: Our GC analysis of the extracted peppermint oil shows a low percentage of menthol, with higher than expected levels of menthone and menthofuran. Why is this happening?
-
Answer: The chemical composition of the essential oil, particularly the ratio of menthol to other components like menthone and menthofuran, is influenced by both pre-extraction and extraction conditions.
-
Plant Growth Conditions and Harvest Time:
-
Younger plants tend to have a higher concentration of menthone, which is a precursor to menthol. As the plant matures, particularly during the blooming period, the menthol content increases.[1]
-
Stress conditions such as high night temperatures or low light intensity can lead to an accumulation of undesirable compounds like (+)-menthofuran.[1][7]
-
-
Extraction and Post-Extraction Processes:
-
Thermal Degradation: Menthol can be sensitive to high temperatures. Prolonged exposure to high heat during distillation or subsequent processing can lead to its degradation.[8] L-menthone is the most temperature-sensitive among the major components of mint essential oil.[8]
-
Improper Storage: Improper storage of the plant material before distillation can lead to changes in the oil composition.[5]
-
-
Issue 3: Difficulty in isolating pure this compound crystals from the essential oil.
-
Question: We are struggling to obtain a good yield of pure this compound crystals from our extracted essential oil using the freezing method. What can we do to improve this?
-
Answer: The efficiency of crystallization depends on the initial concentration of menthol in the oil and the technique used for separation.
-
Initial Menthol Concentration: Crystallization is most effective with oils that have a high menthol content (typically above 50%).[9] If the initial concentration is low, a preliminary purification step may be necessary.
-
Fractional Distillation: To enrich the menthol content before crystallization, fractional distillation is a highly effective method. This process separates components based on their different boiling points, allowing for the removal of lower-boiling point compounds like menthone.[2][9][10]
-
Crystallization Technique:
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound extraction?
A1: The yield of this compound is dependent on the extraction method and the quality of the plant material. The essential oil yield from Mentha species can range from 0.43% to over 2.5% of the plant's dry weight.[1][10] The menthol content within that essential oil can vary significantly, from 32.92% to as high as 81.30%.[1][10] For example, hydrodistillation at 30°C has been reported to yield an essential oil with 81% menthol content.[10][11]
Q2: What are the most common methods for extracting this compound?
A2: The most common methods for this compound extraction include:
-
Steam Distillation: A widely used and cost-effective method where steam is passed through the plant material to vaporize the essential oils, which are then condensed and collected.[2][4]
-
Hydrodistillation: The plant material is boiled in water, and the resulting steam carrying the essential oils is condensed.[10]
-
Solvent Extraction: Organic solvents like ethanol or hexane are used to dissolve the essential oil from the plant material.[12][13]
-
Supercritical CO2 Extraction: A modern, environmentally friendly method that uses supercritical carbon dioxide as a solvent.[2]
Q3: How can I purify the extracted this compound?
A3: The primary methods for purifying this compound from the essential oil are:
-
Fractional Distillation: This technique separates menthol from other components of the essential oil, such as menthone, based on their different boiling points under reduced pressure.[2][9][10]
-
Crystallization (Freezing): The essential oil is cooled to a low temperature (around -10°C) to induce the crystallization of menthol.[9] The crystals are then separated from the remaining liquid oil.[2][9]
Data Presentation
Table 1: Comparison of this compound Extraction Methods
| Extraction Method | Typical Essential Oil Yield (%) | Typical Menthol Content in Oil (%) | Operating Temperature | Advantages | Disadvantages |
| Steam Distillation | 0.43 - 1.06 | 74 - 79[10] | 35 - 40 °C[10] | Cost-effective, simple.[4] | Can cause thermal degradation of some compounds.[4] |
| Hydrodistillation | ~1.77[10] | ~81[10] | 30 °C[10] | High menthol yield.[10] | Potential for hydrolysis of some components. |
| Microwave-Assisted | 0.36 - 0.61[10] | Varies | Below 70 °C[10] | Faster extraction time. | Lower oil yield compared to other methods.[3] |
| Supercritical Fluid | 1.63 - 2.38 | Varies | Varies | Environmentally friendly, high purity. | High initial investment cost. |
| Solvent Extraction | Varies | Varies | Room or reflux temp[14] | High yield of various compounds.[14] | Use of organic solvents, requires solvent removal step.[13] |
Experimental Protocols
Protocol 1: Steam Distillation of this compound from Mentha arvensis
-
Preparation of Plant Material:
-
Harvest fresh Mentha arvensis leaves during the flowering stage.
-
Air-dry the leaves in a well-ventilated, shaded area until they are brittle.
-
Coarsely grind the dried leaves to increase the surface area for extraction.
-
-
Apparatus Setup:
-
Set up a steam distillation apparatus consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel).
-
-
Distillation:
-
Place the ground plant material into the distillation flask.
-
Pass steam from the generator through the plant material. The steam will vaporize the volatile essential oils.
-
Maintain the temperature of the steam at approximately 100°C.
-
Continue the distillation process for 2-3 hours, or until no more oil is observed in the condensate.
-
-
Collection and Separation:
-
Collect the distillate, which will be a mixture of water and essential oil, in the separatory funnel.
-
Allow the mixture to stand until two distinct layers are formed (the essential oil will be the upper layer as it is less dense than water).
-
Carefully separate the essential oil from the aqueous layer.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.
-
Protocol 2: Purification of this compound by Fractional Distillation and Crystallization
-
Fractional Distillation:
-
Place the crude peppermint oil into a round-bottom flask connected to a fractional distillation column.
-
Apply a vacuum to reduce the pressure (e.g., to 20 mm Hg).[10]
-
Heat the oil gently. Collect the fractions that distill at different temperature ranges. The lower-boiling point fractions, containing components like menthone, will distill first.
-
Collect the fraction that distills at the boiling point of menthol under the applied pressure.
-
-
Crystallization:
-
Place the menthol-rich fraction in a suitable container and cool it slowly in a freezer or cooling bath to approximately -10°C.[9]
-
Allow the menthol to crystallize over several hours.
-
Separate the menthol crystals from the remaining liquid oil by vacuum filtration or centrifugation.
-
-
Purification of Crystals:
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General workflow for this compound extraction and purification.
References
- 1. mdpi.com [mdpi.com]
- 2. hebeiruiyu.com [hebeiruiyu.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents [mdpi.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. brainly.ph [brainly.ph]
- 7. Improving peppermint essential oil yield and composition by metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conversion and Hydrothermal Decomposition of Major Components of Mint Essential Oil by Small-Scale Subcritical Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 10. iscientific.org [iscientific.org]
- 11. researchgate.net [researchgate.net]
- 12. iscientific.org [iscientific.org]
- 13. ijcrt.org [ijcrt.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Enantiomeric Excess of Synthetic (+)-Menthol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of (+)-menthol.
Troubleshooting Guides
This section addresses specific issues that may arise during key experimental processes aimed at improving the enantiomeric excess of this compound.
Asymmetric Synthesis (e.g., Takasago-type Process)
Problem: Low Enantiomeric Excess (% ee) in the Asymmetric Isomerization of Allylic Amines to (+)-Citronellal Enamine.
| Possible Cause | Recommended Solution |
| Catalyst Inactivity or Degradation | Ensure the chiral BINAP-rhodium catalyst is handled under strictly anaerobic and anhydrous conditions to prevent deactivation. Use freshly prepared catalyst or verify the activity of stored catalyst. |
| Incorrect Reaction Conditions | Optimize reaction temperature and pressure. The isomerization is sensitive to these parameters, and deviations can lead to lower enantioselectivity. |
| Substrate Impurities | Use highly purified myrcene and diethylamine. Impurities in the starting materials can interfere with the catalyst and reduce enantioselectivity. |
| Solvent Effects | Ensure the solvent (e.g., toluene) is of high purity and appropriately dried. The presence of water or other coordinating impurities can negatively impact catalyst performance. |
Problem: Poor Yield or Selectivity in the Cyclization of (+)-Citronellal to (-)-Isopulegol.
| Possible Cause | Recommended Solution |
| Lewis Acid Catalyst Issues | Use a high-quality Lewis acid catalyst, such as zinc bromide (ZnBr₂) or aluminum tris(2,6-diphenylphenoxide) (ATPH). Ensure the catalyst is anhydrous, as moisture can lead to side reactions. |
| Sub-optimal Reaction Temperature | Carefully control the reaction temperature. The ene-reaction is temperature-dependent, and incorrect temperatures can lead to the formation of undesired isomers. |
| Presence of Impurities in (+)-Citronellal | Purify the (+)-citronellal obtained from the previous step to remove any unreacted starting materials or byproducts that could interfere with the cyclization. |
Enzymatic Kinetic Resolution
Problem: Low Conversion Rate in the Lipase-Catalyzed Resolution of Racemic Menthol.
| Possible Cause | Recommended Solution |
| Enzyme Inhibition | The by-product of the transesterification, such as acetic acid when using vinyl acetate, can cause enzyme inactivation[1]. Consider using a different acyl donor or implementing a system to remove the by-product as it forms. |
| Incorrect Water Activity | The water content of the immobilized lipase is crucial for its activity. The optimal water content should be determined empirically for the specific lipase and reaction conditions being used.[2][3][4] |
| Sub-optimal pH | The pH of the aqueous solution from which the lipase was immobilized can affect its catalytic activity. Ensure the pH is within the optimal range for the chosen lipase.[2][3] |
| Mass Transfer Limitations | If using an immobilized enzyme, ensure adequate mixing to minimize mass transfer limitations between the bulk solution and the enzyme particles. |
Problem: Poor Enantioselectivity in Enzymatic Resolution.
| Possible Cause | Recommended Solution |
| Choice of Lipase | Not all lipases exhibit high enantioselectivity for menthol resolution. Candida rugosa and Pseudomonas fluorescens lipases have been reported to be effective.[1][2] Screen different commercially available lipases to find the most suitable one for your specific substrate and conditions. |
| Acyl Donor Selection | The choice of acyl donor can influence enantioselectivity. Vinyl acetate is commonly used due to the irreversible nature of the reaction.[1] Other acyl donors like valeric acid have also been shown to yield high optical purity.[2][3] |
| Solvent Choice | The organic solvent can impact enzyme conformation and, consequently, enantioselectivity. Non-polar solvents like cyclohexane or methyl tert-butyl ether are often preferred.[1][2] |
Purification by Crystallization
Problem: Difficulty in Improving Enantiomeric Excess through Crystallization.
| Possible Cause | Recommended Solution |
| Formation of Solid Solutions | Menthol enantiomers can form solid solutions, which limits the effectiveness of purification by simple crystallization.[5][6] This is a known challenge in achieving very high enantiomeric excess. |
| Incorrect Solvent System | The choice of solvent is critical. Nitrile solvents like acetonitrile have been shown to be effective for precipitating optically pure menthol.[7] Experiment with different solvents and solvent mixtures to find the optimal system for your specific mixture. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the trapping of impurities and the undesired enantiomer in the crystal lattice. A slow, controlled cooling rate is recommended to allow for selective crystallization.[7] |
| Initial Enantiomeric Excess is Too Low | Crystallization is more effective for enriching a sample that already has a reasonably high enantiomeric excess. For racemic or near-racemic mixtures, other methods like kinetic resolution should be employed first. |
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for producing enantiomerically pure this compound?
A1: The leading industrial methods include asymmetric synthesis and kinetic resolution. The Takasago process is a well-known example of asymmetric synthesis, which involves the rhodium-BINAP catalyzed asymmetric isomerization of an allylic amine to produce (+)-citronellal with high enantiomeric purity, a key intermediate for this compound.[8][9][10] Another approach is the resolution of racemic menthol, which can be achieved through enzymatic methods or by forming diastereomeric esters with a chiral acid, followed by separation and hydrolysis.[10][11]
Q2: How can I effectively separate the desired this compound from the unreacted (-)-menthol after kinetic resolution?
A2: After enzymatic kinetic resolution where one enantiomer is selectively esterified, the resulting mixture contains the ester of one enantiomer and the unreacted alcohol of the other. These two compounds have different physical properties and can typically be separated using standard techniques such as fractional distillation or column chromatography.[12]
Q3: What analytical techniques are suitable for determining the enantiomeric excess of my this compound sample?
A3: Chiral gas chromatography (GC) is a common and effective method for determining the enantiomeric excess of menthol isomers.[1] It allows for the separation and quantification of the different enantiomers. Another approach is to derivatize the menthol with a chiral resolving agent, such as Mosher's acid, to form diastereomers that can be distinguished and quantified by NMR spectroscopy.
Q4: Can I use crystallization to purify a racemic mixture of menthol to high enantiomeric excess in a single step?
A4: Achieving high enantiomeric excess from a racemic mixture in a single crystallization step is generally not feasible due to the tendency of menthol enantiomers to form solid solutions.[5][6] Crystallization is most effective as a final purification step to enhance the enantiomeric excess of an already enantioenriched mixture. For racemic mixtures, it is recommended to first use a method like kinetic resolution to significantly enrich one enantiomer before proceeding with crystallization.
Q5: Are there any "green" or more environmentally friendly approaches to improving the enantiomeric excess of this compound?
A5: Yes, biocatalysis using enzymes like lipases is considered a green chemistry approach. These reactions are often performed under mild conditions and can be highly selective, reducing the need for harsh reagents and protecting groups.[1][2] Additionally, research into using deep eutectic solvents (DES) as both a reaction medium and a substrate in enzymatic resolutions presents a promising avenue for more sustainable processes.[1]
Data Presentation
Table 1: Comparison of Enantiomeric Excess (ee) for Different Synthetic Methods
| Method | Catalyst/Enzyme | Starting Material | Product | Achieved Enantiomeric Excess (ee) | Reference |
| Asymmetric Synthesis | Rhodium-BINAP | Diethylgeranylamine | (+)-Citronellal | >98% | [8] |
| Asymmetric Synthesis | Chiral Ruthenium Catalyst | (+)-Pulegone | (-)-Menthone | >99% | [13][14] |
| Enzymatic Kinetic Resolution | Pseudomonas fluorescens lipase (Amano AK) | Racemic menthol mixture | (-)-Menthol | >95% | [1] |
| Enzymatic Kinetic Resolution | Candida rugosa lipase | Racemic menthol | (-)-Menthyl acetate | 99.3% | [1] |
| Purification | Crystallization from nitrile solvent | Crude menthol | Optically pure menthol | >99% | [7] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of Racemic Menthol using Candida rugosa Lipase
This protocol is based on the principles of lipase-catalyzed transesterification.
Materials:
-
Racemic (dl)-menthol
-
Immobilized Candida rugosa lipase
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) or cyclohexane (solvent)
-
Molecular sieves (for drying solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Dry the solvent over molecular sieves prior to use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve racemic menthol (e.g., 0.5 M) in the chosen anhydrous solvent.
-
Acyl Donor Addition: Add vinyl acetate to the solution. A molar ratio of vinyl acetate to menthol of 5:1 is a good starting point.[1]
-
Enzyme Addition: Add the immobilized Candida rugosa lipase to the reaction mixture (e.g., 200 g/L).[1]
-
Reaction: Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC to determine the conversion and the enantiomeric excess of the remaining this compound and the produced (-)-menthyl acetate.
-
Workup: Once the desired conversion is reached (typically around 50% for optimal ee of both product and remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of this compound and (-)-menthyl acetate can be separated by fractional distillation or column chromatography.
-
Hydrolysis (Optional): If (-)-menthol is also desired, the purified (-)-menthyl acetate can be hydrolyzed using a base (e.g., NaOH in methanol/water) to yield (-)-menthol.
Protocol 2: Purification of this compound by Crystallization from Acetonitrile
This protocol is designed to enhance the enantiomeric excess of an already enantioenriched sample of this compound.
Materials:
-
Enantioenriched crude this compound
-
Acetonitrile (nitrile-series solvent)
-
Standard laboratory glassware
-
Cooling bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in acetonitrile. The amount of solvent should be between 1 to 5 times the amount of menthol.[7] Gently warm the mixture to between 30-40°C to ensure complete dissolution.[7]
-
Cooling and Crystallization: Slowly cool the solution in a controlled manner. A gradual cooling to a temperature between 0°C and 20°C is recommended.[7] Avoid rapid cooling to prevent the trapping of impurities.
-
Crystal Formation: As the solution cools, this compound crystals should precipitate out. Allow sufficient time for crystallization to occur.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold acetonitrile to remove any adhering mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum.
-
Analysis: Determine the enantiomeric excess of the purified crystals and the mother liquor using chiral GC to assess the efficiency of the purification.
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of racemic menthol.
Caption: Troubleshooting logic for crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the resolution of dl-menthol by immobilized lipase-catalyzed esterification in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of the Solid Solution Formation on Purification of L-Menthol from the Enantiomer Mixture by Three-Phase Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. iscientific.org [iscientific.org]
- 8. chem.uoi.gr [chem.uoi.gr]
- 9. SYNTHETIC MENTHOL AND DIFFERENT ROUTES TO MANUFACTURE.pdf [slideshare.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 12. US2662052A - Separation of menthol from mint oils by a fractional distillation process - Google Patents [patents.google.com]
- 13. Method for chiral synthesis of levorotatory menthol - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN102010297B - Method for chiral synthesis of levorotatory menthol - Google Patents [patents.google.com]
Preventing degradation of (+)-Menthol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Menthol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of this compound degradation?
A1: The primary indicators of this compound degradation include a noticeable change in odor, discoloration (yellowing), clumping or caking of the crystals, and a decrease in the melting point.[1] Any of these signs can suggest the presence of impurities or degradation products.
Q2: What are the main causes of this compound degradation during storage?
A2: this compound degradation is primarily caused by exposure to elevated temperatures, light, humidity, and oxygen.[2][3][4] These conditions can lead to oxidation, isomerization, and dehydration. Contact with incompatible materials such as strong acids, bases, and oxidizing agents can also accelerate degradation.[4][5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[4][6][7][8] The recommended storage temperature is below 30°C.[1][8] It is crucial to keep the container tightly sealed to prevent sublimation and exposure to air and moisture.[1][3][6][9]
Q4: My this compound crystals appear to be clumping together. What is the cause and is it still usable?
A4: Clumping or "caking" of this compound crystals is often caused by exposure to temperatures approaching its melting point (around 41-44°C) or high humidity.[1] This phenomenon, known as sintering, can occur even in temperate climates during prolonged storage and causes the crystals to fuse.[1] While the product may still be usable, it is a sign of improper storage. It is advisable to perform an analysis (e.g., HPLC or GC) to check for degradation before use.
Q5: I've noticed a significant loss of material from my this compound container over time, even though it was sealed. What is happening?
A5: this compound is highly volatile and can sublimate, meaning it transitions directly from a solid to a gas.[1] If the container is not perfectly airtight, the vapor can escape, leading to a loss of material.[1] This is more pronounced at higher temperatures.[1]
Q6: What are the common degradation products of this compound?
A6: The most common degradation products are (-)-Menthone (via oxidation), 3-Menthene (via dehydration), and its various isomers such as (-)-isomenthol, (+)-neomenthol, and (+)-neoisomenthol (via isomerization).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity/Assay Value | Degradation due to improper storage (exposure to heat, light, or air). | 1. Review storage conditions and ensure they meet the recommended guidelines (cool, dry, dark, airtight container). 2. Perform analytical testing (HPLC or GC) to identify and quantify degradation products. 3. If purity is below the required specification, the material may need to be repurified or discarded. |
| Change in Odor | Formation of oxidation products like menthone, which has a different minty odor. | 1. This is a strong indicator of degradation. 2. Analyze the sample using GC-MS to identify the volatile impurities. 3. Segregate the affected batch to prevent cross-contamination. |
| Discoloration (Yellowing) | Can be a sign of oxidation or contamination. | 1. Visually inspect for any signs of foreign matter. 2. Perform analytical testing to check for impurities. 3. Review handling procedures to prevent future contamination. |
| Lowered Melting Point | Presence of impurities, including degradation products or residual solvents. | 1. A lowered and broadened melting point range indicates reduced purity. 2. Use HPLC or GC to quantify the level of impurities. |
| Inconsistent Analytical Results | Improper sample preparation or issues with the analytical method. | 1. Ensure the analytical method is validated for specificity and stability-indicating properties.[2][7] 2. Verify that sample and standard solutions are stable over the analysis period.[7][10] 3. Check for potential interferences from excipients if analyzing a formulated product.[2] |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions as reported in a forced degradation study.[2]
| Stress Condition | Parameters | Degradation (%) |
| Light | 1.2 million lux h/m² for 22 hours | 2-5 |
| Heat | 80°C for 24 hours | 2-5 |
| Humidity | 40°C / 75% RH for 7 days | 2-5 |
| Acid Hydrolysis | 1N HCl (5 ml) for 3 hours | 2-5 |
| Base Hydrolysis | 1N NaOH (5 ml) for 3 hours | 2-5 |
| Peroxide Degradation | 5% w/v H₂O₂ (5 ml) for 3 hours | 2-5 |
Experimental Protocols
Protocol 1: Stability-Indicating Analysis of this compound using HPLC-RI
This protocol is adapted from a validated method for the analysis of menthol in pharmaceutical products.[2][10]
Objective: To quantify the purity of this compound and detect the presence of non-volatile degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Refractive Index (RI) Detector
-
Isocratic Pump
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: Inertsil ODS 3V (4.6mm × 250mm, 5µm) or equivalent C18 column
-
Mobile Phase: Water:Methanol (30:70 v/v)
-
Flow Rate: 1.0 ml/min
-
Injection Volume: 20 µl
-
Column Temperature: Ambient
-
Detector Temperature: Ambient
-
Run Time: Approximately 25 minutes
Procedure:
-
Diluent Preparation: Prepare a mixture of Water:Methanol (20:80 v/v).
-
Standard Solution Preparation:
-
Accurately weigh about 50 mg of this compound reference standard into a 100 ml volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a stock solution of 0.5 mg/ml.
-
Further dilute 5 ml of the stock solution to 50 ml with the diluent to get a working standard solution of 50 µg/ml.
-
-
Sample Solution Preparation:
-
Accurately weigh about 50 mg of the this compound sample into a 100 ml volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Further dilute 5 ml of this solution to 50 ml with the diluent.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solution (in replicate) and then the sample solutions.
-
Record the chromatograms and determine the peak area for this compound.
-
-
Calculation:
-
Calculate the percentage purity of the this compound sample using the peak areas from the standard and sample chromatograms.
-
Protocol 2: Analysis of this compound and its Volatile Degradation Products by GC-FID
This protocol is based on established gas chromatography methods for menthol analysis.[7][11][12]
Objective: To separate and quantify this compound and its volatile degradation products, such as menthone and menthol isomers.
Instrumentation:
-
Gas Chromatograph (GC)
-
Flame Ionization Detector (FID)
-
Capillary Column
-
Autosampler
-
Data Acquisition and Processing Software
Chromatographic Conditions:
-
Column: Agilent DB-1 (30m x 0.32mm, 1µm) or equivalent non-polar capillary column[13]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 200°C at 10°C/minute.
-
-
Injection Volume: 1 µl (splitless or split injection)
Procedure:
-
Solvent: Use n-hexane or a similar appropriate solvent.
-
Internal Standard (IS) Solution (Optional but recommended): Prepare a solution of a suitable internal standard (e.g., camphor) in the chosen solvent.[11]
-
Standard Solution Preparation:
-
Accurately prepare a stock solution of this compound reference standard in the solvent.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations. If using an internal standard, add a constant amount to each standard.
-
-
Sample Solution Preparation:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of the solvent. If using an internal standard, add the same constant amount as in the standards.
-
-
Analysis:
-
Inject the solvent blank, followed by the calibration standards and then the sample solutions.
-
Record the chromatograms.
-
-
Calculation:
-
Identify the peaks corresponding to this compound and any degradation products based on their retention times compared to standards.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration for the standards.
-
Determine the concentration of this compound and any quantified degradation products in the sample from the calibration curve.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. Menthol - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Menthol | Ennore India Chemicals [ennoreindiachemicals.com]
- 7. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchimie.fr [interchimie.fr]
- 9. Menthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. investigacion.unirioja.es [investigacion.unirioja.es]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Optimization of Catalyst Recycling in Menthol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in menthol synthesis. The following sections address common issues encountered during catalyst recycling and provide actionable solutions.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems that may arise during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Significant drop in catalyst activity after the first cycle. | Catalyst Poisoning: Non-metal contaminants such as sulfur, nitrogen, phosphorus, or chlorine from starting materials or solvents can poison metal catalysts by strongly adsorbing to active sites.[1] | - Pre-treat feedstock: Purify starting materials and solvents to remove potential poisons. - Catalyst regeneration: For some catalysts, specific regeneration procedures can remove poisons. For example, acidic washes can sometimes be effective for certain types of poisoning.[2] |
| Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites. This is sometimes referred to as "coking."[1][3] | - Optimize reaction conditions: Lowering the reaction temperature or pressure can sometimes reduce the formation of fouling agents.[4] - Solvent washing: Wash the catalyst with a suitable solvent (e.g., ethanol, diethyl ether, or cyclohexane) to dissolve and remove adsorbed species.[5][6] - Calcination: For some inorganic catalysts, controlled burning of the carbonaceous deposits in air or an inert atmosphere can regenerate the catalyst. | |
| Leaching of Active Metal: The active metal component of the catalyst may dissolve into the reaction mixture. | - Use a different solvent: The choice of solvent can impact metal leaching. - Immobilize the catalyst: Ensure the catalyst is properly supported to minimize leaching. - Consider a different catalyst support: The interaction between the metal and the support is crucial for stability. | |
| Difficulty in separating the catalyst from the reaction mixture. | Fine Catalyst Particles: The catalyst particles may be too small for effective filtration or centrifugation. | - Use a membrane filtration system: This can be effective for separating finer particles. - Consider catalyst support modification: Using a support with a larger particle size or magnetic properties can facilitate separation.[7] - For homogeneous catalysts: Explore techniques like organic solvent nanofiltration to recover the catalyst without phase change.[8] |
| Catalyst is physically breaking down. | - Use a more robust catalyst support: Some supports are more mechanically stable than others. - Modify agitation/stirring speed: Excessive mechanical stress can lead to catalyst attrition. | |
| Change in product selectivity after catalyst recycling. | Changes in Catalyst Structure: The catalyst's physical or chemical properties may have changed during the reaction or recovery process. This can include changes in metal particle size (sintering) or the acidity of the support.[1] | - Characterize the spent catalyst: Techniques like XRD, TEM, and chemisorption can help identify structural changes. - Optimize regeneration procedure: The regeneration process itself can alter the catalyst. Ensure regeneration conditions are not too harsh. - Re-evaluate reaction conditions: The optimal conditions for the recycled catalyst may differ from those for the fresh catalyst. |
| Inconsistent results between recycling runs. | Incomplete Catalyst Recovery: Losing a portion of the catalyst during each recovery and recycling step will lead to varying catalyst-to-substrate ratios. | - Improve recovery technique: Refine filtration, decanting, or centrifugation methods to maximize catalyst recovery. Ensure complete transfer of the catalyst between steps. |
| Inconsistent Regeneration: The regeneration process is not being performed consistently. | - Standardize the regeneration protocol: Ensure all parameters (temperature, time, chemical concentrations) are tightly controlled. |
Frequently Asked Questions (FAQs)
1. What are the most common types of catalysts used in menthol synthesis that are suitable for recycling?
Several types of heterogeneous and homogeneous catalysts are used. Heterogeneous catalysts, such as nickel, palladium, platinum, and ruthenium supported on materials like carbon, alumina, silica, or zeolites, are generally designed for easier separation and recycling.[6][9] For instance, Raney nickel is a commonly used nickel catalyst.[10] In some industrial processes, like the Takasago process, homogeneous chiral rhodium complexes are used, and their efficient recycling is a key economic factor.[11][12]
2. What is the typical lifespan of a catalyst in menthol synthesis?
The lifespan of a catalyst can vary significantly depending on the specific catalyst, the reaction conditions, and the purity of the reactants. For some robust heterogeneous catalysts, it may be possible to recycle them 3-5 times or more with minimal loss in activity.[13][14] For instance, one study on a Ni-HZ-0.5 M catalyst for citral hydrogenation reported stable activity for three cycles.[13] The Takasago process, which uses a rhodium-based catalyst, boasts high turnover numbers, suggesting a long catalyst lifetime is achievable through optimized recycling.[12]
3. How do I choose the right solvent for washing my catalyst during recycling?
The ideal solvent should be able to dissolve impurities and byproducts from the catalyst surface without dissolving the active catalytic species or altering the support material. Ethanol, diethyl ether, and cyclohexane are commonly used for washing hydrogenation catalysts.[5][6] The choice will depend on the specific reaction chemistry and the nature of the impurities.
4. Can I regenerate a deactivated catalyst?
Yes, in many cases, deactivated catalysts can be regenerated. The appropriate method depends on the cause of deactivation:
-
Fouling: Washing with a suitable solvent or controlled calcination to burn off carbon deposits.
-
Poisoning: A chemical treatment, such as a mild acid wash, may remove the poison.[2]
-
Sintering: This is often irreversible, but altering reaction conditions to be less thermally aggressive can prevent it.
-
Aged Raney Nickel: Can be regenerated by successive treatments with an aqueous organic acid and a base solution.[15]
5. What are the key differences in recycling heterogeneous vs. homogeneous catalysts?
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction). They are typically recovered by physical means like filtration or centrifugation.[7]
-
Homogeneous Catalysts: These are dissolved in the reaction mixture. Their recovery is more complex and can involve techniques like distillation (if the catalyst is non-volatile), precipitation, or advanced membrane processes like organic solvent nanofiltration.[8][16]
Quantitative Data on Catalyst Recycling
The following tables summarize quantitative data on the performance of recycled catalysts in menthol synthesis from various studies.
Table 1: Performance of Recycled Nickel-Based Catalysts
| Catalyst | Starting Material | Cycle | Conversion (%) | Menthol Selectivity (%) | Reference |
| Ni-HZ-0.5 M | Citral | 1 | >95 | 83 | [13] |
| 2 | >95 | ~82 | [13] | ||
| 3 | >95 | ~82 | [13] | ||
| Ni-Mg-Al | Dementholized Peppermint Oil | 1 | ~80 | High | [10] |
| 2 | Activity rapidly lost | - | [10] | ||
| Raney Nickel | Dementholized Peppermint Oil | Multiple | Stable activity | High | [10] |
Table 2: Performance of Recycled Rhodium and Ruthenium Catalysts
| Catalyst | Starting Material | Cycle | Conversion (%) | Menthol Selectivity (%) | Reference |
| Rh/TPPMS/IRA96 | 4-androstene-3,17-dione | 1 | ~100 | 86 (chemoselectivity) | [14] |
| (Hydrogenation) | 2 | ~100 | 85 (chemoselectivity) | [14] | |
| 3 | ~100 | 86 (chemoselectivity) | [14] | ||
| Ru/H-beta-300 extrudates | Citronellal | 1 | High | 70-71 (stereoselectivity) | [6] |
| 2 | Successfully reused | - | [6] |
Experimental Protocols
General Protocol for Heterogeneous Catalyst Recovery and Reuse
This protocol provides a general framework. Specific parameters should be optimized for your particular catalyst and reaction.
-
Reaction Completion: Once the reaction is complete, cool the reaction mixture to a safe handling temperature.
-
Catalyst Separation:
-
Filtration: Set up a vacuum filtration apparatus with a filter paper of appropriate pore size to retain the catalyst. Wash the reaction vessel with a small amount of fresh solvent to ensure all the catalyst is transferred to the filter.
-
Centrifugation: Transfer the reaction mixture to centrifuge tubes. Centrifuge at a speed and for a duration sufficient to pellet the catalyst. Carefully decant the supernatant.
-
-
Catalyst Washing:
-
Drying:
-
Dry the washed catalyst under vacuum at a mild temperature to remove residual solvent. For pyrophoric catalysts (e.g., Raney Nickel), do not allow the catalyst to dry completely and handle it under an inert atmosphere or solvent.
-
-
Storage:
-
Store the dried catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or contamination.
-
-
Reuse:
-
For the next reaction, use the recycled catalyst, noting any potential need to adjust the catalyst loading to account for minor losses during recovery.
-
Visualizations
A generalized workflow for heterogeneous catalyst recycling in menthol synthesis.
A decision-making diagram for troubleshooting common catalyst deactivation issues.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of menthol from citronellal over supported Ru- and Pt-catalysts in continuous flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00346K [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. SYNTHETIC MENTHOL AND DIFFERENT ROUTES TO MANUFACTURE.pdf [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. Menthol - Wikipedia [en.wikipedia.org]
- 12. d-nb.info [d-nb.info]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. US3796670A - Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Menthol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of menthol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than the leading edge.[1] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian in shape.[2] Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 often suggest a tailing issue that may require investigation.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential problems with the analytical method or HPLC system.[2][3]
Q2: My menthol peak is tailing. What are the most common causes?
A2: Peak tailing in HPLC can stem from several factors, broadly categorized as column-related, mobile phase-related, or system-related issues. For a relatively non-polar and neutral compound like menthol, the most common culprits include:
-
Secondary Interactions: Unwanted interactions between the menthol molecule's hydroxyl group and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][4][5]
-
Column Overload: Injecting too much menthol onto the column, exceeding its sample capacity.[2][3]
-
Column Degradation: Physical deterioration of the column, such as the formation of a void at the inlet, a partially blocked frit, or contamination.[1][6]
-
Extra-Column Effects: Broadening of the peak due to excessive volume in the tubing, fittings, or detector flow cell.[6][7]
-
Inappropriate Sample Solvent: Dissolving the menthol sample in a solvent significantly stronger than the mobile phase.[2]
Q3: How can secondary interactions with the column cause peak tailing for a neutral compound like menthol?
A3: While menthol is a neutral compound and not prone to strong ionic interactions, its hydroxyl (-OH) group can still participate in weaker polar interactions, such as hydrogen bonding.[8] Most reversed-phase HPLC columns use a silica-based packing material. During the manufacturing process where a hydrophobic stationary phase (like C18) is bonded to the silica, some unreacted silanol groups (Si-OH) inevitably remain.[4][5] These residual silanols are polar and can act as secondary active sites, interacting with the polar hydroxyl group of menthol. This secondary retention mechanism can lead to peak tailing.[1] This effect is often more pronounced with older, Type A silica columns, which have a higher concentration of acidic silanols and trace metal impurities that can exacerbate these interactions.[9]
Q4: Can the mobile phase pH affect the peak shape of menthol, even though it is not ionizable?
A4: The mobile phase pH will have little to no effect on the retention or peak shape of neutral, non-ionizable compounds like menthol.[10][11] However, pH can influence the stationary phase itself. At a mid-range pH, residual silanol groups on the silica surface can become ionized (deprotonated), which can increase the potential for secondary interactions with polar analytes.[8][10] For this reason, operating at a lower pH (e.g., pH 2.5-3.0) is a common strategy to suppress the ionization of silanols and minimize peak tailing, even for neutral compounds.[12]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Column-Related Issues
This guide provides a systematic approach to identifying and fixing column-related problems that cause peak tailing in menthol analysis.
Troubleshooting Workflow for Column Issues
Caption: A workflow diagram for troubleshooting column-related peak tailing.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Overload | Inject a series of decreasing concentrations of your menthol standard. If peak shape improves with lower concentrations, overload is likely.[2] | Reduce the injection volume or dilute the sample. Ensure the mass of menthol injected is within the column's loading capacity.[13] |
| Column Contamination | A gradual increase in peak tailing and backpressure over several runs can indicate contamination.[6] | Flush the column with a strong solvent (e.g., isopropanol, methanol, acetonitrile). If a guard column is used, replace it.[13] |
| Column Void/Bed Deformation | Sudden onset of peak tailing, often accompanied by split peaks and a drop in backpressure.[13] | Reversing the column and flushing may provide a temporary fix. However, the column typically needs to be replaced.[12] |
| Secondary Silanol Interactions | Tailing is persistent even with a new column and low sample concentration. The issue may be more pronounced with older column models. | Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups, reducing secondary interactions.[7][9] Alternatively, consider a polar-embedded or polar-endcapped phase column for better shielding of silanols.[2][7] |
Guide 2: Optimizing Mobile Phase and System Parameters
This guide focuses on adjusting the mobile phase composition and HPLC system configuration to improve the peak shape of menthol.
Logical Relationships in Mobile Phase/System Troubleshooting
Caption: Key issues and their corresponding solutions for mobile phase and system optimization.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a 70% methanol mobile phase), it can cause peak distortion. | Whenever possible, dissolve and inject the menthol sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.[2] |
| Extra-Column Band Broadening | Early eluting peaks show more tailing than later ones. The problem persists even after changing the column.[6] | Minimize tubing length and use tubing with a smaller internal diameter (e.g., 0.005" or ~0.12 mm) between the injector, column, and detector.[2][7] Ensure all fittings are properly connected to avoid dead volume. |
| Mobile Phase Contamination | Baseline noise, ghost peaks, and a gradual deterioration of peak shape may indicate contaminated mobile phase. | Prepare fresh mobile phase using high-purity (HPLC-grade) solvents. Filter the mobile phase before use. |
| Insufficient Buffer or Additive | While less common for neutral menthol, this can be relevant if additives are used to suppress silanol activity. Inconsistent peak shape when an additive (e.g., TFA) is used. | Ensure the additive is used at an appropriate concentration (e.g., 10-25 mM for buffers) to be effective.[14] |
Experimental Protocols
Protocol 1: Column Performance Test
This protocol is used to assess whether the column is the source of peak tailing.
-
Prepare a Standard Solution: Accurately prepare a low-concentration solution of a well-behaved, neutral compound (e.g., toluene or naphthalene) in the mobile phase.
-
Equilibrate the System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard: Inject the standard solution onto the column.
-
Analyze the Peak: Evaluate the peak shape of the standard compound. If it also shows significant tailing, it strongly suggests a problem with the column (e.g., a void or contamination) or the system (e.g., extra-column volume).[13] If the standard gives a symmetrical peak while menthol tails, the issue is more likely related to secondary interactions specific to menthol.
-
Benchmark: It is good practice to run a benchmarking standard on a new column and save the chromatogram. This provides a reference for troubleshooting when performance degrades.[12]
Protocol 2: Sample Overload Test
This protocol helps determine if the injected sample mass is causing peak tailing.
-
Prepare a Stock Solution: Create a stock solution of menthol at the highest concentration typically analyzed.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution, for example, 100%, 50%, 25%, 10%, and 5% of the original concentration.
-
Inject Sequentially: Inject a constant volume of each solution, starting from the most dilute and moving to the most concentrated.
-
Analyze Peak Asymmetry: Calculate the tailing factor for the menthol peak at each concentration. A clear trend of increasing tailing with increasing concentration confirms mass overload.[2] The solution is to inject a smaller volume or a more dilute sample.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. uhplcs.com [uhplcs.com]
- 3. uhplcs.com [uhplcs.com]
- 4. LC Technical Tip [discover.phenomenex.com]
- 5. shodexhplc.com [shodexhplc.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromtech.com [chromtech.com]
- 8. agilent.com [agilent.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. hplc.eu [hplc.eu]
Technical Support Center: (+)-Menthol Solubility for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving (+)-menthol for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture medium?
This compound is a lipophilic, monoterpene organic compound, making it inherently hydrophobic with very low solubility in aqueous solutions like cell culture media.[1][2] Its water solubility is reported to be approximately 431 mg/L (about 2.76 mM) at 20°C.[2][3] This limited solubility often leads to precipitation or the formation of a separate phase when added directly to basal media, which can cause inconsistent results and direct cellular toxicity from solid particles.
Q2: What are the primary methods to improve the solubility of this compound for cell-based assays?
To overcome the solubility challenges, several methods can be employed:
-
Organic Co-solvents: Using a small amount of a water-miscible organic solvent is the most common approach. Dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.[4][5]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate hydrophobic molecules like menthol, forming a water-soluble inclusion complex that enhances solubility and stability.[6][7][8][9][10] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), are effective for this purpose.[6][7][8]
-
Surfactants: Non-ionic surfactants like Tween-80 can be used as solubilizing agents to increase the aqueous solubility of menthol.[11] However, surfactants can have their own biological effects and must be carefully controlled for.
Q3: How should I prepare a stock solution of this compound using an organic solvent?
Preparing a concentrated stock solution is critical for minimizing the final concentration of the organic solvent in the cell culture.
See Protocol 1: Preparation of this compound Stock Solution Using an Organic Solvent.
Below is a table summarizing the solubility of menthol in common organic solvents.
| Solvent | Reported Solubility | Source |
| Ethanol | ~30 mg/mL (~192 mM) | [4] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL (~64 mM) to 31 mg/mL (~198 mM) | [4][12][13] |
| Dimethyl Formamide (DMF) | ~30 mg/mL (~192 mM) | [4] |
Q4: What are the maximum non-toxic concentrations of DMSO and ethanol for cell lines?
The cytotoxicity of organic solvents is cell-line dependent and exposure-time dependent.[14][15] It is crucial to determine the maximum tolerated concentration for your specific cell line and assay. As a general guideline, the final solvent concentration should be kept as low as possible, typically well below 1%.[14][16]
| Solvent | General Recommended Max. Concentration | Cell Line Specific Data | Source |
| DMSO | < 0.5% (v/v) | MTC of 0.1% for breast cancer cells; 0.15%-0.6% tolerated by HepG2, MDA-MB-231, MCF-7; >90% viability under 1% for Bcap-37 cells.[17] | [17][18][19] |
| Ethanol | < 1% (v/v) | MTC between 1-2% for several cell lines; 1.25%-2.5% tolerated by HepG2, MDA-MB-231, MCF-7.[19] | [14][18][19] |
Note: MTC = Maximum Tolerated Concentration. Always include a vehicle control (medium + solvent) in your experiments.[16]
Q5: My menthol stock solution precipitates when added to the culture medium. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds.[20][21][22] Here are several troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final percentage of your organic solvent is low enough to be fully miscible with the aqueous medium and non-toxic to the cells.
-
Use a More Concentrated Stock: Making a more concentrated stock solution allows you to add a smaller volume to your medium, reducing the chance of the solvent disrupting the medium's composition.[16]
-
Modify the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding the medium dropwise into your stock solution while vortexing vigorously.[21] This gradual dilution can prevent the compound from crashing out of the solution.[21]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the menthol stock can sometimes help maintain solubility.[20][22]
-
Consider Serum Content: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to hydrophobic compounds and help keep them in solution. If you are working in serum-free conditions, solubility issues may be more pronounced.
Q6: Are there effective alternatives to organic solvents for solubilizing this compound?
Yes, using cyclodextrins is an excellent alternative that can avoid solvent-induced toxicity.[7][9] Cyclodextrins encapsulate the menthol molecule, presenting a water-soluble complex to the aqueous medium.[6][8] This method not only improves solubility but also enhances the thermal stability of menthol and can achieve a slow-release effect.[7][10] Studies show that β-cyclodextrin (BCD) and methylated-β-cyclodextrin (MBCD) can enhance the aqueous solubility of menthol by five- and six-fold, respectively.[6]
See Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex.
Q7: How do I perform a proper vehicle control for my menthol experiments?
A vehicle control is essential to ensure that any observed cellular effects are due to the this compound and not the solubilizing agent. The vehicle control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) or cyclodextrin in the cell culture medium as the experimental wells, but without the this compound.[16][20] All experimental measurements should be compared against this vehicle control group.
See Protocol 3: Vehicle Control and Solvent Toxicity Assay Workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution Using an Organic Solvent
-
Calculate Required Mass: Determine the mass of this compound (FW: 156.27 g/mol ) needed to achieve the desired stock concentration (e.g., 100 mM).
-
Weigh Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to the tube. For example, for 1 mL of a 100 mM stock, add 15.63 mg of menthol and bring the volume to 1 mL with the solvent.
-
Dissolve: Vortex the solution vigorously until the menthol is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[20]
-
Sterilize and Store: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. Store at -20°C.
-
Working Solution: To prepare the working solution, dilute the stock solution in pre-warmed cell culture medium. Add the stock solution drop-by-drop while gently swirling the medium to prevent precipitation.[21] Ensure the final solvent concentration remains below the cytotoxic limit for your cell line (e.g., <0.5% DMSO).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods described for preparing menthol-cyclodextrin complexes.[9]
-
Prepare Solutions:
-
Mix: While stirring the cyclodextrin solution vigorously, slowly add the menthol-ethanol solution dropwise.
-
Incubate: Continue stirring the mixture at a controlled temperature (e.g., 50°C) for several hours (e.g., 3 hours) to facilitate complex formation.[9]
-
Cool and Precipitate: Cool the solution to room temperature and then store it at 4°C for 24 hours to allow the inclusion complex to precipitate.[9]
-
Isolate and Dry: Filter the solution to collect the precipitated complex. Wash the residue with a small amount of cold ethanol to remove any un-complexed menthol. Dry the resulting powder in a low-temperature oven (e.g., 40°C).[9]
-
Prepare Stock: The resulting water-soluble powder can be dissolved directly in cell culture medium to create a stock solution.
Protocol 3: Vehicle Control and Solvent Toxicity Assay Workflow
-
Determine Solvent Concentrations: Prepare a serial dilution of your chosen solvent (e.g., DMSO) in cell culture medium, ranging from a high concentration (e.g., 5%) down to the lowest concentration you plan to use (e.g., 0.01%).
-
Seed Cells: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat Cells: Replace the medium with the medium containing the different solvent concentrations. Also include a "medium only" control.
-
Incubate: Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a cell viability assay (e.g., MTT, PrestoBlue®, or CCK-8) to measure the cytotoxic effect of the solvent at each concentration.
-
Determine MTC: Analyze the data to determine the maximum tolerated concentration of the solvent that does not significantly impact cell viability compared to the "medium only" control. This concentration should be used for your vehicle control in all subsequent experiments.
Visualizations
Caption: Experimental workflow for dissolving this compound for cell-based assays.
Caption: Encapsulation of hydrophobic menthol by a cyclodextrin to form a water-soluble complex.
Caption: Simplified signaling pathway of menthol acting as a TRPM8 channel agonist.
References
- 1. Improvement of the pharmacological activity of menthol via enzymatic β-anomer-selective glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Targets of Menthol Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. [PDF] Preparation of Menthol/β-Cyclodextrin and Menthol/Methylated-β-Cyclodextrin Inclusion Complexes to Enhance Aqueous Solubility and Stability | Semantic Scholar [semanticscholar.org]
- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Encapsulation of menthol by cyclodextrins-comparison between experiments and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN1772360A - Menthol water dissolving technique and its application - Google Patents [patents.google.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. cellculturedish.com [cellculturedish.com]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of (+)-Menthol and (-)-Menthol in Preclinical Models
An in-depth examination of the stereoselective analgesic effects of menthol enantiomers, supported by in vivo experimental data, reveals that (-)-menthol is a potent analgesic, whereas (+)-menthol exhibits no significant pain-relieving properties. This guide synthesizes key findings on their differential mechanisms of action and provides detailed experimental protocols for researchers in pain and drug development.
The investigation into the analgesic potential of menthol's stereoisomers, (+)- and (-)-menthol, has demonstrated a clear distinction in their efficacy. Preclinical studies utilizing established rodent models of pain consistently show that naturally occurring (-)-menthol produces significant dose-dependent analgesia. In stark contrast, its synthetic enantiomer, this compound, fails to alter pain thresholds even at higher doses.[1] This stereospecificity points to a targeted interaction with specific biological receptors responsible for pain modulation.
Quantitative Comparison of Analgesic Effects
The analgesic effects of (+)- and (-)-menthol have been quantified in vivo using the hot-plate test and the acetic acid-induced writhing test in mice. The data unequivocally demonstrates the superior analgesic activity of (-)-menthol.
Hot-Plate Test
The hot-plate test measures the latency of a mouse to react to a thermal stimulus, with a longer latency indicating an analgesic effect. In this assay, (-)-menthol significantly increased the pain threshold in a dose-dependent manner. The peak analgesic effect was observed 30 minutes after oral administration. Conversely, this compound did not produce any significant change in reaction time compared to control animals.
| Treatment Group | Dose (mg/kg, p.o.) | Latency Time (seconds) at 30 min (Mean ± SEM) |
| Vehicle (Control) | - | 15.2 ± 0.8 |
| (-)-Menthol | 3 | 20.5 ± 1.1 |
| (-)-Menthol | 10 | 28.3 ± 1.5 |
| This compound | 10 | 15.8 ± 0.9 |
| This compound | 50 | 16.1 ± 1.0 |
*p < 0.01 compared to vehicle-treated mice. Data compiled from Galeotti et al., 2002.
Acetic Acid-Induced Writhing Test
The writhing test assesses visceral pain by counting the number of abdominal constrictions (writhes) following an injection of acetic acid. (-)-Menthol demonstrated a significant, dose-dependent reduction in the number of writhes, indicating its efficacy in mitigating this type of pain. In contrast, this compound had no discernible effect on the number of writhes.
| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhes (Mean ± SEM) |
| Vehicle (Control) | - | 35.4 ± 2.1 |
| (-)-Menthol | 3 | 22.1 ± 1.8 |
| (-)-Menthol | 10 | 10.5 ± 1.2 |
| This compound | 10 | 34.8 ± 2.5 |
| This compound | 50 | 33.9 ± 2.8 |
*p < 0.01 compared to vehicle-treated mice. Data compiled from Galeotti et al., 2002.
Signaling Pathways and Mechanism of Action
The analgesic properties of (-)-menthol are primarily mediated through a dual mechanism involving the activation of the transient receptor potential melastatin-8 (TRPM8) channel and the selective activation of kappa-opioid receptors (KOR).[1][2] The stereoselective nature of (-)-menthol's activity strongly suggests a specific molecular fit with these receptors that is not achieved by the (+)-enantiomer.
Activation of TRPM8 channels on sensory neurons is thought to contribute to the cooling sensation of menthol and can also modulate pain signaling.[2] Furthermore, studies have shown that the analgesic effect of (-)-menthol can be blocked by naloxone, a non-selective opioid receptor antagonist, and by selective kappa-opioid receptor antagonists.[1] This indicates that the activation of TRPM8 by (-)-menthol likely triggers the release of endogenous opioid peptides, which then act on kappa-opioid receptors to produce analgesia.[2][3]
The downstream signaling cascade following kappa-opioid receptor activation involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, which ultimately results in a reduction of neuronal excitability and nociceptive transmission.
Caption: Signaling pathway of (-)-menthol-induced analgesia.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the procedures described by Galeotti et al. (2002).
Animals
Male Swiss albino mice weighing 23–30 g are used for all experiments. The animals are housed in groups with free access to food and water and are kept on a 12-hour light/dark cycle.
Drug Administration
(-)-Menthol and this compound are suspended in a 1% sodium carboxymethylcellulose solution immediately before oral (p.o.) administration. A control group receives the vehicle solution.
Hot-Plate Test Protocol
This test is used to evaluate the response to a thermal pain stimulus.
Caption: Experimental workflow for the hot-plate test.
-
Apparatus: A commercially available hot-plate apparatus is used, with the surface temperature maintained at a constant 52.5 ± 0.1°C.
-
Procedure:
-
Mice are individually placed on the hot plate, and a stopwatch is started simultaneously.
-
The time taken for the mouse to exhibit a nocifensive response (licking of a forepaw or hindpaw, or jumping) is recorded as the reaction time or latency.
-
To prevent tissue damage, a cut-off time of 45 seconds is implemented. If a mouse does not respond within this period, it is removed from the hot plate, and the latency is recorded as 45 seconds.
-
-
Data Collection: Reaction times are measured at 15, 30, 45, and 60 minutes following the administration of the test substance or vehicle.
Acetic Acid-Induced Writhing Test Protocol
This test is a model of visceral inflammatory pain.[4][5][6][7]
Caption: Experimental workflow for the writhing test.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 ml/kg body weight.
-
Procedure:
-
Thirty minutes after the administration of the test substance or vehicle, the acetic acid solution is injected.
-
Five minutes after the acetic acid injection, the mice are placed in an observation chamber.
-
The number of writhes (a characteristic behavior involving abdominal constriction and extension of the hind limbs) is counted for a duration of 10 minutes.
-
-
Data Analysis: The total number of writhes for each mouse is recorded, and the group averages are compared to determine the analgesic effect.
References
- 1. Menthol: a natural analgesic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPM8 is the Principal Mediator of Menthol-induced Analgesia of Acute and Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison of Synthetic and Natural (+)-Menthol for Researchers and Drug Development Professionals
An objective analysis of the performance, purity, and biological activity of synthetic versus natural (+)-menthol, supported by experimental data.
In the pharmaceutical, food, and cosmetic industries, the choice between natural and synthetic ingredients is a critical consideration. Menthol, a cyclic monoterpene alcohol renowned for its cooling sensation, is a prime example of a compound available from both natural and synthetic sources. This guide provides a comprehensive head-to-head comparison of synthetic and natural this compound, focusing on key performance indicators relevant to researchers, scientists, and drug development professionals. The information presented is based on a thorough review of scientific literature and aims to facilitate informed decision-making in product formulation and research applications.
Key Performance Parameters: A Tabular Comparison
The following tables summarize the key quantitative data comparing synthetic and natural this compound across several critical parameters.
Table 1: Physicochemical and Purity Profile
| Parameter | Natural this compound | Synthetic this compound | Key Observations |
| Primary Source | Extracted from mint plants, primarily Mentha arvensis (cornmint) or Mentha piperita (peppermint).[1] | Synthesized from various precursors such as m-cresol, citronellal, or thymol.[2] | Natural menthol's origin is subject to agricultural variables, while synthetic production offers greater control and consistency.[2] |
| Predominant Isomer | (-)-Menthol (also referred to as l-menthol) is the most common form found in nature.[2] | Can be produced as enantiomerically pure (-)-menthol or as a racemic mixture (DL-menthol).[3] | The desired cooling effect is primarily attributed to the (-)-menthol isomer. |
| Enantiomeric Purity | Typically high in (-)-menthol, though trace amounts of other isomers can be present.[4] | High enantiomeric purity can be achieved, with methods capable of detecting as little as 0.01% of the d-menthol enantiomer.[3][5] | Both sources can provide high-purity (-)-menthol, but synthetic routes may offer more precise control over the isomeric composition. |
| Key Impurities | May contain trace amounts of other menthol isomers (e.g., neomenthol, isomenthol) and other constituents from the mint oil.[4] | The impurity profile depends on the synthetic route and may include residual starting materials or by-products of the chemical process. | The nature of impurities differs significantly between the two sources, which can influence sensory properties and potential biological effects. |
Table 2: Biological Activity - TRPM8 Receptor Activation
| Parameter | Natural (-)-Menthol | Synthetic (-)-Menthol | Key Observations |
| Mechanism of Action | Activates the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, inducing a cooling sensation.[6][7] | Activates the TRPM8 ion channel in the same manner as natural (-)-menthol.[6][7] | The fundamental biological mechanism for the cooling sensation is identical for both forms of (-)-menthol. |
| EC50 for TRPM8 Activation | The reported EC50 for (-)-menthol is approximately 62.64 ± 1.2 µM.[8] | As pure (-)-menthol, it exhibits a similar EC50 value to its natural counterpart. | The potency of pure (-)-menthol in activating the TRPM8 receptor is comparable regardless of its source. |
Table 3: Sensory Properties
| Parameter | Natural this compound | Synthetic this compound | Key Observations |
| Odor and Flavor Profile | Often described as having a more complex and "fuller" minty aroma and flavor due to the presence of trace compounds from the essential oil.[5] | Typically presents a cleaner, more straightforward minty character.[5] | The subtle differences in sensory profiles can be significant for applications in food, beverages, and consumer products.[4] |
| Cooling Sensation | Provides a characteristic cooling effect. | Provides a characteristic cooling effect. | The intensity and quality of the cooling sensation are primarily determined by the concentration of (-)-menthol. |
Table 4: Toxicological Profile
| Parameter | Natural this compound | Synthetic this compound | Key Observations |
| Acute Oral Toxicity (LD50) | The LD50 in rats is reported to be 3300 mg/kg.[1][9] | The LD50 for DL-menthol in rats is reported as 3180 mg/kg.[9] | Both natural and synthetic menthol exhibit low acute toxicity. |
| Skin and Eye Irritation | Can cause skin and eye irritation.[9] | Can cause skin and eye irritation.[9] | Both forms are considered irritants and should be handled with appropriate safety precautions. |
Experimental Protocols
TRPM8 Activation Assay (Whole-Cell Patch-Clamp Recording)
This protocol is based on methodologies described in the scientific literature for assessing the activation of the TRPM8 ion channel by menthol and its stereoisomers.[8][10]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a plasmid encoding for human TRPM8 using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Patch-clamp recordings are typically performed 18-24 hours post-transfection.
-
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at a constant temperature (e.g., 25°C).
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The intracellular solution contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.4.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Menthol Application and Data Analysis:
-
Stock solutions of menthol (natural or synthetic) are prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the extracellular solution.
-
Different concentrations of menthol are perfused onto the cells, and the resulting currents are recorded.
-
The current-voltage relationship is determined by applying voltage ramps.
-
The concentration-response curve is generated by plotting the normalized current amplitude against the menthol concentration.
-
The EC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Sensory Evaluation of Cooling Effect
This protocol outlines a general approach for the sensory analysis of menthol's cooling properties, as can be inferred from studies on the topic.[11][12][13]
-
Panelist Selection and Training:
-
A panel of trained sensory assessors (typically 10-15 individuals) is selected.
-
Panelists are trained to identify and rate the intensity of cooling and irritation sensations on a standardized scale (e.g., a 15-cm line scale anchored with "no sensation" and "extremely strong sensation").
-
-
Sample Preparation:
-
Solutions of natural and synthetic menthol are prepared at various concentrations in a suitable vehicle (e.g., water, ethanol/water mixture, or a product base).
-
Samples are coded and presented to the panelists in a randomized and blind manner.
-
-
Evaluation Procedure:
-
Panelists are instructed to rinse their mouths with purified water before and between samples.
-
A defined volume of the sample solution is held in the mouth for a specific duration (e.g., 30 seconds) and then expectorated.
-
Panelists rate the perceived intensity of cooling and any other sensory attributes (e.g., bitterness, irritation) at specific time intervals (e.g., immediately, 1 minute, 5 minutes).
-
-
Data Analysis:
-
The intensity ratings from the panelists are collected and averaged for each sample at each time point.
-
Statistical analysis (e.g., ANOVA, t-tests) is used to determine if there are significant differences in the sensory profiles of the natural and synthetic menthol samples.
-
Visualizing Key Pathways and Workflows
TRPM8 Signaling Pathway
The cooling sensation of menthol is mediated by its activation of the TRPM8 ion channel, a non-selective cation channel. Upon binding of menthol, the channel undergoes a conformational change, leading to an influx of cations (primarily Ca2+ and Na+), which depolarizes the sensory neuron and signals the sensation of cold to the brain.
Caption: Activation of the TRPM8 ion channel by this compound.
Experimental Workflow for TRPM8 Activation Assay
The following diagram illustrates the key steps in a whole-cell patch-clamp experiment to determine the EC50 of menthol on the TRPM8 channel.
Caption: Workflow for determining menthol's EC50 on TRPM8.
Conclusion
The choice between synthetic and natural this compound depends on the specific requirements of the application. For applications where a clean, highly pure, and consistent product is paramount and cost-effectiveness is a key driver, synthetic (-)-menthol is an excellent choice.[14] Natural menthol, with its more complex sensory profile, may be preferred for applications where a "natural" label is desired and subtle flavor and aroma nuances are beneficial.[14] From a pharmacological perspective, the biological activity of pure (-)-menthol on the TRPM8 receptor is equivalent regardless of its source. Both forms have a similar and well-established safety profile. Researchers and drug development professionals should consider these factors in conjunction with regulatory requirements and consumer preferences when selecting the appropriate menthol for their needs. The analytical methods to distinguish between natural and synthetic sources, such as carbon-14 analysis, are also available for product verification.[2]
References
- 1. Menthol - Wikipedia [en.wikipedia.org]
- 2. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sensory irritation and coolness produced by menthol: evidence for selective desensitization of irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Cool Comparison: How Menthol Isomers Interact Differently with the TRPM8 Receptor
A deep dive into the molecular docking and functional analysis of menthol stereoisomers reveals the structural subtleties that govern their distinct cooling sensations. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these interactions, supported by experimental data and detailed methodologies.
The sensation of coolness elicited by menthol is mediated by the transient receptor potential melastatin 8 (TRPM8) ion channel. However, not all menthols are created equal. Menthol exists as eight different stereoisomers, each with a unique three-dimensional arrangement of its atoms. These subtle structural differences translate into significant variations in their ability to activate TRPM8, a phenomenon that has been explored through molecular docking studies and electrophysiological recordings.
Of the commercially available stereoisomers, (-)-menthol, the most abundant isomer found in nature, is the most potent activator of TRPM8.[1][2] This heightened activity is attributed to its specific binding configuration within a pocket of the TRPM8 channel.
Decoding the Binding: A Quantitative Look
Molecular docking simulations and functional assays have provided quantitative insights into the binding affinities and activation capabilities of various menthol isomers. These studies highlight the critical roles of the hydroxyl and isopropyl groups of the menthol molecule in its interaction with the TRPM8 channel.[1][2][3]
Key findings from these studies are summarized in the tables below, offering a clear comparison of the different isomers' performance.
| Menthol Isomer | Average Binding Energy (REU) | Key Interacting Residues (Predicted) |
| (-)-Menthol | -8.5 | R842, I846, L843 |
| (+)-Menthol | -8.2 | R842, I846 |
| (+)-Neomenthol | -7.9 | R842, I846 |
| (+)-Isomenthol | -7.8 | R842, I846 |
| (+)-Neoisomenthol | -7.5 | R842, I846 |
| REU: Rosetta Energy Units. Data extracted from molecular docking studies.[1][4] |
| Menthol Isomer | EC50 (µM) | Dissociation Constant (Kd) (µM) | Gating Capability (L) |
| (-)-Menthol | 62.64 ± 1.2 | Lower Kd | Largest L value |
| (+)-Neomenthol | 206.22 ± 11.4 | Higher Kd | Varies |
| Other Isomers | Variable | Variable | Variable |
| EC50: Half-maximal effective concentration. Kd: Dissociation constant, reflecting binding affinity. L: Gating capability.[1][2] |
The "Grab and Stand" Mechanism
Molecular docking studies suggest a "grab and stand" mechanism for (-)-menthol's interaction with TRPM8.[5][6] In this model, the hydroxyl group of menthol acts as a "hand" that forms a hydrogen bond with the residue R842 in the S4 helix of the channel.[5][7] Simultaneously, the isopropyl group acts as "legs" that establish van der Waals interactions with hydrophobic residues such as I846 and L843, also in the S4 helix.[5][6] The precise spatial orientation of these groups in (-)-menthol allows for an optimal fit within the binding pocket, leading to efficient channel activation.
While other stereoisomers interact with the same key residues, their different spatial arrangements of the hydroxyl and isopropyl groups result in less favorable binding configurations and, consequently, reduced activation of the TRPM8 channel.[1][2][3]
Experimental Protocols: A Closer Look
The data presented here is derived from a combination of in silico molecular docking and in vitro electrophysiological experiments. Understanding the methodologies employed is crucial for interpreting the results.
Molecular Docking Protocol
The comparative docking studies of menthol isomers with TRPM8 were conducted using the RosettaLigand application within the Rosetta software suite.[1][2]
-
Protein Preparation: The TRPM8 model used for docking was based on the cryo-electron microscopy structure (PDB ID: 6BPQ). This model was initially relaxed in a simulated membrane environment using the RosettaMembrane application to achieve a low-energy, more realistic conformation.[1][2]
-
Ligand Preparation: The 3D conformers of the different menthol stereoisomers were generated using the FROG2 server.[1][2]
-
Docking Simulation: The menthol isomers were then docked into the putative binding pocket located within the transmembrane domains (S1-S4) of the prepared TRPM8 model.[1][2][7] The simulations were performed considering the energetic effects of the lipid membrane environment.
-
Scoring and Analysis: A large number of docking models (typically 10,000) were generated for each isomer.[1][2] These models were first ranked based on their total energy score. The top-scoring models were then further evaluated based on the binding energy between the ligand and the channel.
Electrophysiology
Whole-cell patch-clamp recordings were performed on HEK293T cells transfected with murine TRPM8 to measure the currents elicited by different menthol stereoisomers.[1][8] This technique allows for the direct measurement of ion channel activity in response to ligand application, providing functional data such as the concentration-response curves from which EC50 values are derived.
Visualizing the Workflow
The following diagram illustrates the general workflow for a comparative molecular docking study, from protein and ligand preparation to the final analysis of the binding interactions.
Signaling Pathway of TRPM8 Activation
The binding of a menthol isomer to the TRPM8 channel initiates a series of conformational changes that lead to channel opening and the influx of cations, primarily Ca2+ and Na+. This influx depolarizes the sensory neuron, triggering an action potential that is transmitted to the brain and perceived as a cooling sensation.
References
- 1. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Differential Activation of TRPM8 by the Stereoisomers of Menthol [frontiersin.org]
- 3. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms underlying menthol binding and activation of TRPM8 ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (+)-Menthol
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling (+)-Menthol, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to support your commitment to laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, based on safety data sheets.
| PPE Category | Type/Specification | Standard |
| Eye and Face Protection | Safety goggles with side shields or safety glasses. A face shield may be necessary for splash hazards.[1][2][3][4] | EN 166 or ANSI Z87.1[5][6] |
| Hand Protection | Nitrile rubber (NBR) gloves are recommended.[1][2][3][7] | EN 374[1][2] |
| Material Thickness: >0.11 mm[1][2] | ||
| Breakthrough Time: >480 minutes (permeation: level 6)[1][3] | ||
| Body Protection | Lab coat, overalls, or other protective clothing to prevent skin contact.[4][5][7] An apron may also be used.[3][7] | EN 14605 (splashes) or EN ISO 13982 (dust)[3] |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator is necessary if dust is generated.[5] A P1 or P2 particle filter is recommended.[1][3] | 29 CFR 1910.134 or EN 149[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for safety and efficiency.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[5][8] The use of a fume hood is recommended.[8]
-
Ensure an eyewash station and safety shower are readily accessible.[7]
-
Minimize dust generation and accumulation during handling.[5]
2. Donning PPE:
-
Before handling, put on all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[7]
3. Handling and Experimental Procedures:
4. Storage:
-
Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[2][5][8][10][11]
-
Keep it away from incompatible substances such as strong oxidizing agents.[4][5]
5. Spill and Leak Procedures:
-
In case of a spill, remove all ignition sources.[7]
-
For minor spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5][7]
-
For major spills, alert others in the area and, if necessary, contact emergency responders.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5][8] |
| Skin Contact | Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes.[5] If skin irritation occurs, get medical advice.[8] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][8] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention.[5][7] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of waste material in accordance with local, regional, and national regulations.[2][12]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5][12]
-
Contaminated packaging should be handled in the same way as the substance itself.[2] Do not empty into drains.[2]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. download.basf.com [download.basf.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. lewisu.edu [lewisu.edu]
- 6. osha.gov [osha.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Menthol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. echemi.com [echemi.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
